7-Methyl-DL-tryptophan
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZNJNHBBROHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278707 | |
| Record name | 7-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3456-73-3, 17332-70-6 | |
| Record name | NSC9365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of 7-Methyl-DL-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan, characterized by a methyl group substitution at the 7th position of the indole (B1671886) ring. This modification can significantly influence the molecule's steric and electronic properties, impacting its biological activity and potential applications in drug development and biochemical research. A thorough spectroscopic analysis is paramount for its structural elucidation, purity assessment, and understanding its interactions in biological systems. This guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 17332-70-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 218.25 g/mol | [1][2] |
| Appearance | Off-white crystalline powder | |
| Melting Point | 296 °C | [3] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, this section provides expected values based on the analysis of closely related tryptophan derivatives and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 (Indole NH) | ~10.8 | br s | Broad singlet, exchangeable with D₂O. |
| H-2 (Indole C2-H) | ~7.2 | s | Singlet. |
| H-4 | ~7.4 | d | Doublet, J ≈ 8 Hz. |
| H-5 | ~6.9 | t | Triplet, J ≈ 8 Hz. |
| H-6 | ~6.9 | d | Doublet, J ≈ 8 Hz. |
| α-CH | ~3.8 | dd | Doublet of doublets. |
| β-CH₂ | ~3.2, ~3.0 | m | Multiplet. |
| 7-CH₃ | ~2.4 | s | Singlet. |
| -NH₂ | ~8.3 | br s | Broad singlet, exchangeable with D₂O. |
| -COOH | ~12.5 | br s | Broad singlet, exchangeable with D₂O. |
Expected ¹³C NMR Chemical Shifts (δ) in D₂O
The following are predicted chemical shifts for the closely related α-Methyl-DL-tryptophan, which provide a reasonable estimation for this compound.[4]
| Carbon | Expected Chemical Shift (ppm) |
| C=O | ~175 |
| C-2 | ~125 |
| C-3 | ~110 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~122 |
| C-6 | ~112 |
| C-7 | ~131 |
| C-7a | ~137 |
| α-C | ~56 |
| β-C | ~28 |
| 7-CH₃ | ~16 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3400-3300 | Medium |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |
| N-H Stretch (Amine) | 3400-3250 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| N-H Bend (Amine) | 1650-1580 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems like the indole ring of tryptophan. The parent compound, L-tryptophan, typically exhibits an absorption maximum around 280 nm.[5] The methyl substitution at the 7-position is expected to cause a slight bathochromic (red) shift.
Expected UV-Vis Absorption
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Water/Buffer (pH 7) | ~282 | ~5600 M⁻¹cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features.
Expected Mass Spectrometric Data
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electrospray (ESI+) | 219.11 | 202.11, 172.09, 144.08 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (ATR): Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 32-64 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maximum and molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or phosphate-buffered saline). Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the solvent as a blank.
-
Measure the absorbance of each dilution from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a standard curve and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the ionization source (e.g., methanol/water with 0.1% formic acid for ESI).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.
Visualizations
The following diagrams illustrate the general workflows for the described spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C12H14N2O2 | CID 222688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 17332-70-6 | M-5074 | Biosynth [biosynth.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0248231) [hmdb.ca]
- 5. iosrjournals.org [iosrjournals.org]
The Natural Occurrence of 7-Methyl-DL-tryptophan: A Review of Current Evidence
A comprehensive review of scientific literature and chemical databases indicates a lack of substantive evidence for the natural occurrence of 7-Methyl-DL-tryptophan in organisms. This compound is widely recognized and commercially available as a synthetic analog of tryptophan, utilized in various research applications. While a single database entry suggests its presence in the fungus Aspergillus fumigatus, this claim is not substantiated by primary literature detailing its isolation and characterization from a natural source.
The designation "DL" in this compound signifies a racemic mixture of its stereoisomers. This is a strong indicator of a synthetic origin, as enzymatic processes in biological systems are typically stereospecific, producing predominantly one enantiomer (usually the L-form for amino acids).
Biosynthetic Plausibility and Related Compounds
While direct evidence for the biosynthesis of 7-methyltryptophan is absent, the modification of the tryptophan indole (B1671886) ring at various positions is a known biological process. For instance, enzymatic methylation of tryptophan has been observed, but these modifications have been identified at other positions, such as the C2 position during the biosynthesis of the antibiotic thiostrepton, or on the amino group's nitrogen in certain fungi.
Furthermore, enzymes capable of modifying the 7-position of the tryptophan indole ring do exist in nature. A notable example is 7-dimethylallyl tryptophan synthase, an enzyme found in some fungi that attaches a prenyl group, not a methyl group, to this position. This demonstrates that the 7-position is accessible to enzymatic modification, though direct methylation has not been documented as a natural process.
Commercial Availability and Research Applications
This compound and its derivatives, particularly N-Fmoc-7-methyl-L-tryptophan, are readily available from chemical suppliers. These compounds serve as valuable tools in synthetic chemistry and drug discovery. For example, N-Fmoc-7-methyl-L-tryptophan is used in solid-phase peptide synthesis to create modified peptides with altered biological activities or enhanced stability. The biological effects observed in studies using these synthetic peptides cannot be extrapolated to infer a natural role for the parent compound, this compound.
Lack of Quantitative Data and Experimental Protocols for Natural Samples
Consistent with the lack of evidence for its natural occurrence, there is a complete absence of quantitative data regarding the concentration of this compound in any biological tissue or fluid. Consequently, there are no established and validated experimental protocols for the extraction, identification, and quantification of this specific compound from natural biological matrices. While general methods for the analysis of tryptophan and its metabolites exist, they are not specific to this compound from a natural source.
Signaling Pathways
There is no information in the scientific literature to suggest the involvement of naturally occurring this compound in any biological signaling pathways. Research into tryptophan-related signaling cascades focuses on well-established metabolites such as serotonin, melatonin, and kynurenine.
Conclusion
7-Methyl-DL-tryptophan as a Precursor in Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-DL-tryptophan, a derivative of the essential amino acid tryptophan, serves as a crucial building block in the biosynthesis of various specialized metabolites, particularly non-ribosomal peptide antibiotics.[1] Its unique structural modification, the methyl group at the 7th position of the indole (B1671886) ring, offers a site for further enzymatic tailoring and can significantly influence the biological activity of the resulting natural products. This guide provides a comprehensive overview of the role of this compound as a precursor, focusing on its incorporation into the biosynthesis of indolotryptoline antitumor agents, the enzymatic machinery involved, and detailed methodologies for its application in research and drug development.
Biosynthetic Incorporation of this compound: The Case of Indolotryptolines
The antitumor substance BE-54017 and the related borregomycin family of compounds are prime examples of natural products likely derived from methylated tryptophan precursors.[1][2] The biosynthesis of these indolotryptolines in actinomycetes, such as Streptomyces albus, involves the dimerization and subsequent modification of tryptophan moieties. The biosynthetic gene clusters responsible for these compounds, such as the abe and bor clusters, encode a suite of enzymes, including oxidases, methyltransferases, and potentially Non-Ribosomal Peptide Synthetases (NRPSs), that collectively assemble the final complex molecule.[1][2][3]
While direct feeding studies with this compound for the production of BE-54017 are not extensively documented with quantitative yields in the readily available literature, the presence of multiple methyl groups on the indole rings of the final products strongly suggests that the biosynthetic machinery can accommodate and process methylated tryptophan precursors. It is hypothesized that 7-Methyl-L-tryptophan is activated by an adenylation (A) domain of an NRPS or a similar enzyme and incorporated into the growing molecular scaffold.
Proposed Biosynthetic Pathway
The biosynthesis of indolotryptolines like BE-54017 is thought to proceed through the dimerization of two tryptophan molecules to form an indolocarbazole core, which then undergoes a series of oxidative rearrangements and methylations.[1][2] The enzymes AbeX1 and AbeX2, identified as monooxygenases, are responsible for the conversion of the indolocarbazole precursor into the characteristic indolotryptoline core of BE-54017.[2] The pathway also involves three methylation steps, although the exact timing and the specific methyltransferases involved are not yet fully elucidated.[2]
When this compound is supplied as a precursor, it is proposed that it is utilized by the initial enzymatic machinery that would typically act on tryptophan. The adenylation domain of the responsible NRPS-like enzyme would select and activate 7-methyl-L-tryptophan, leading to its incorporation into the dimeric core. Subsequent enzymatic modifications would then proceed on the already methylated scaffold.
Quantitative Data
| Compound | Producer Strain | Titer (mg/L) | Reference |
| Borregomycin A (trimethylated indolotryptoline) | S. albus (harboring bor cluster and borR regulator) | 0.7 | [1] |
| Borregomycin B (trimethylated dihydroxyindolocarbazole) | S. albus (harboring bor cluster and borR regulator) | 1.4 | [1] |
| Borregomycin C (dimethylated dihydroxyindolocarbazole) | S. albus (harboring bor cluster and borR regulator) | 1.8 | [1] |
| Borregomycin D (monomethylated dihydroxyindolocarbazole) | S. albus (harboring bor cluster and borR regulator) | 0.6 | [1] |
Experimental Protocols
Protocol 1: Precursor Feeding Study for Production of Methylated Indolotryptolines in Streptomyces albus
This protocol is adapted from general procedures for precursor feeding in Streptomyces and is designed to test the incorporation of this compound into indolotryptoline natural products like BE-54017 or borregomycins.
1. Strain and Culture Conditions:
-
Strain: Streptomyces albus harboring the abe or bor biosynthetic gene cluster.
-
Growth Medium: A suitable production medium such as R5A medium.
-
Culture Volume: 50 mL in a 250 mL baffled flask.
-
Incubation: 30°C with shaking at 250 rpm.
2. Precursor Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in a suitable solvent like DMSO or a sterile aqueous solution, pH adjusted if necessary). Filter-sterilize the solution.
3. Inoculation and Precursor Feeding:
-
Inoculate the production medium with a fresh spore suspension or a vegetative mycelial culture of the recombinant S. albus strain.
-
Grow the culture for a period determined to be optimal for the onset of secondary metabolism (e.g., 48-72 hours).
-
Add the sterile this compound stock solution to the culture to a final concentration of 1 mM. A control culture without the added precursor should be run in parallel.
4. Fermentation and Harvesting:
-
Continue the fermentation for an additional period (e.g., 5-7 days).
-
Harvest the culture broth by centrifugation to separate the mycelia from the supernatant.
5. Extraction of Metabolites:
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Extract the mycelial pellet with acetone (B3395972) or methanol.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
6. Analysis of Metabolites:
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Detection: Monitor at relevant wavelengths (e.g., 254 nm, 280 nm) and collect mass spectra.
-
-
Compare the metabolite profiles of the fed and unfed cultures to identify new or enhanced peaks corresponding to methylated products.
-
Purify the target compounds using preparative or semi-preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro Assay of an Adenylation Domain with 7-Methyl-L-tryptophan
This protocol describes a standard ATP-pyrophosphate (ATP-PPi) exchange assay to determine if an adenylation (A) domain can activate 7-Methyl-L-tryptophan. This is a key step in its incorporation by an NRPS.
1. Enzyme and Substrates:
-
Enzyme: Purified A-domain of interest (e.g., from the abe or bor gene cluster).
-
Substrates: 7-Methyl-L-tryptophan, L-tryptophan (as a positive control), ATP, and radiolabeled pyrophosphate ([³²P]PPi).
2. Reaction Mixture (example):
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl₂
-
2 mM DTT
-
5 mM ATP
-
1 mM 7-Methyl-L-tryptophan (or L-tryptophan)
-
0.1 - 1 µM purified A-domain
-
0.1 mM [³²P]PPi (with appropriate specific activity)
3. Assay Procedure:
-
Assemble the reaction mixture on ice in a total volume of 50 µL.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 10-30 minutes).
-
Quench the reaction by adding 500 µL of a quenching solution (e.g., 1.2% activated charcoal in 0.1 M sodium pyrophosphate, 3.5% perchloric acid).
-
Incubate on ice for 10 minutes to allow the charcoal to adsorb the ATP.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity in an aliquot of the supernatant using a scintillation counter. The radioactivity corresponds to the amount of [³²P]PPi that has been exchanged into ATP, which is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the specific activity of the enzyme with 7-Methyl-L-tryptophan and compare it to the activity with L-tryptophan to determine the relative substrate specificity.
Conclusion
This compound is a valuable precursor for the biosynthetic production of novel and potentially bioactive natural products. The indolotryptoline family of compounds provides a compelling example of a biosynthetic system that can likely utilize this methylated amino acid. By employing precursor feeding studies with engineered microbial hosts and conducting in vitro enzymatic assays, researchers can further elucidate the biosynthetic pathways that incorporate this compound and harness this knowledge for the generation of new drug candidates. The detailed protocols and conceptual frameworks provided in this guide serve as a foundation for professionals in the field to explore the biosynthetic potential of this and other derivatized amino acid precursors.
References
An In-depth Technical Guide to the Crystal Structure of 7-Methyl-DL-tryptophan and its Parent Compound
Introduction
7-Methyl-DL-tryptophan is a synthetically valuable amino acid derivative, recognized as a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics[1]. Its role in the synthesis of potent antibacterial agents underscores its importance for researchers, scientists, and drug development professionals[1]. This guide aims to provide a comprehensive overview of the structural and biological aspects of this compound.
A Note on Crystallographic Data: As of the latest available data, a complete, experimentally determined crystal structure for this compound, including unit cell dimensions and space group, has not been published in publicly accessible scientific literature or crystallographic databases. Consequently, this guide will provide a detailed analysis of the crystal structure of the parent compound, DL-tryptophan , as a representative example. This will be complemented by available information on the synthesis and biological significance of this compound.
Part I: this compound - Synthesis and Properties
This compound is an analog of the essential amino acid tryptophan, featuring a methyl group at the 7th position of the indole (B1671886) ring.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [2][3][4] |
| Molecular Weight | 218.25 g/mol | [2][3][4] |
| Appearance | Off-white to light brown crystalline powder | [5] |
| Purity | ≥97% to ≥98% (HPLC) | [4] |
| CAS Number | 17332-70-6 | [4] |
Synthesis
A patented method for the synthesis of 7-methyltryptophan involves a four-step process that is suitable for large-scale commercial production. The key advantages of this method include the use of readily available and affordable raw materials, mild reaction conditions, and a high overall yield of up to 52.6% with a purity of up to 98%. While the patent does not disclose the specific reactants 'a' and 'b', the general workflow is as follows:
-
Reaction of compound 'a' with compound 'b' to yield compound 1.
-
Reaction of compound 1 with water to obtain compound 2.
-
Hydrogenation of compound 2 to produce compound 3.
-
Hydrolysis of compound 3 to yield the final product, 7-methyltryptophan.
Part II: Crystal Structure of DL-Tryptophan - A Case Study
The crystal structure of DL-tryptophan provides a valuable model for understanding the solid-state conformation and intermolecular interactions that could be expected in its methylated analog. The data presented here is from a low-temperature (173 K) X-ray diffraction study, which offers high precision.
Crystallographic Data for DL-Tryptophan
| Parameter | Value |
| Formula | C₁₁H₁₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 18.899(2) |
| b (Å) | 5.7445(6) |
| c (Å) | 9.309(1) |
| β (°) | 101.776(2) |
| Volume (ų) | 989.4(4) |
| Z | 4 |
| Dcalc (g/cm³) | 1.371 |
Data sourced from a study on the crystal structure of DL-Tryptophan at 173K.[6][7]
Molecular Structure and Packing
In its crystalline form, DL-tryptophan exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group[6][7]. A notable feature of the crystal packing is the formation of dimers by the D- and L-enantiomers through N-H···O hydrogen bonds across a crystallographic inversion center. These dimers are further linked by additional N-H···O hydrogen bonds, creating a bilayer arrangement of the molecules[6][7]. The indole "tails" of neighboring bilayers interact through weak van der Waals forces[6][7].
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule crystal structure, such as that of DL-tryptophan, follows a well-established workflow.
1. Crystallization:
-
Method: Slow cooling of a saturated solution.
-
Solvent System: Isopropanol/formic acid was used to grow large, thin, plate-like crystals of DL-tryptophan[6][7]. The general principle involves dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, which reduces the solubility and promotes the formation of ordered crystals.
2. Data Collection:
-
Technique: Single-crystal X-ray diffraction.
-
Instrument: A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Procedure: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (e.g., at 173 K) to minimize thermal vibrations and protect against radiation damage. The crystal is then rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded at various crystal orientations.
3. Structure Solution and Refinement:
-
Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the unit cell. For small molecules, "direct methods" are typically employed to solve the phase problem of crystallography[6][7].
-
Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a final, precise crystal structure[6][7].
Part III: Biological Context and Signaling Pathways
Tryptophan and its analogs are central to various metabolic and signaling pathways, making them crucial for drug development research. While the specific signaling pathways involving this compound are not extensively characterized, we can infer its potential roles by examining the metabolism of tryptophan.
Tryptophan is primarily metabolized through three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway (mediated by gut microbiota).
-
Kynurenine Pathway: This is the main route for tryptophan catabolism, accounting for over 95% of its degradation. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). The metabolites of this pathway, such as kynurenine, have been implicated in immune regulation and neurological processes.
-
Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.
-
Indole Pathway: Gut bacteria can metabolize tryptophan into various indole derivatives, which can act as signaling molecules.
As a tryptophan analog, this compound has the potential to interact with the enzymes and transporters involved in these pathways. For instance, it could act as a competitive inhibitor of IDO, an enzyme that is a therapeutic target in cancer research due to its role in immune suppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H14N2O2 | CID 222688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. goldbio.com [goldbio.com]
- 6. greeley.org [greeley.org]
- 7. researchgate.net [researchgate.net]
The Photophysical Profile of 7-Methyl-DL-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Photophysical Properties: Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of a fluorophore's emission. For tryptophan and its analogs, these properties are highly sensitive to the local microenvironment, making them powerful probes of molecular interactions and conformational changes.
Quantitative Data Summary
While specific data for 7-Methyl-DL-tryptophan is pending experimental determination, the following table summarizes the known quantum yields and fluorescence lifetimes of L-tryptophan and its methylated precursors, indole (B1671886) and 3-methylindole. This comparative data provides a basis for estimating the photophysical behavior of this compound. The methyl group at the 7-position on the indole ring is expected to have a subtle, yet measurable, impact on the electronic structure and, consequently, the photophysical parameters.
| Compound | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] |
| Indole | 0.264[1] | 4.149[1] |
| 3-Methylindole | 0.347[1] | 7.896[1] |
| L-Tryptophan | 0.145[1] | 2.715[1] |
| This compound | Not Experimentally Determined | Not Experimentally Determined |
Note: The values for Indole, 3-Methylindole, and L-Tryptophan were determined using the integral sphere technique for quantum yield and time-correlated single photon counting for fluorescence lifetime[1].
The presence of the electron-donating methyl group on the indole ring, as seen in 3-methylindole, leads to an increase in both quantum yield and fluorescence lifetime compared to the parent indole and L-tryptophan[1]. This suggests that this compound may also exhibit a higher quantum yield and a longer fluorescence lifetime than L-tryptophan.
Experimental Protocols
Accurate determination of the quantum yield and fluorescence lifetime of this compound requires rigorous experimental procedures. The following sections detail the standard methodologies for these measurements.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV region.
-
Sample Preparation: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a sensitive photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Excitation: The this compound sample is excited with a short pulse of light.
-
Photon Detection: The emitted fluorescent photons are detected one by one by the photodetector.
-
Time Measurement: The electronics measure the time difference between the excitation pulse and the arrival of each detected photon.
-
Histogram Generation: A histogram of the arrival times of a large number of photons is constructed. This histogram represents the fluorescence decay profile.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the decay curve to one or more exponential functions. For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the intensity at time t=0.
Visualizations
The following diagrams illustrate the fundamental processes of fluorescence and the experimental workflow for its characterization.
Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence and other de-excitation pathways.
Caption: Experimental workflow for the determination of fluorescence quantum yield and lifetime.
References
7-Methyl-DL-tryptophan: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-DL-tryptophan, a synthetic analog of the essential amino acid L-tryptophan, is emerging as a molecule of interest in various biological contexts. While primarily recognized as a precursor in the biosynthesis of certain non-ribosomal peptide antibiotics, its structural similarity to tryptophan suggests a potential role as a modulator of key metabolic pathways.[1][2][3] This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing inferences from the well-characterized effects of the closely related compound, 1-methyl-tryptophan. The primary focus is on its potential as an inhibitor of tryptophan-catabolizing enzymes, namely Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan Hydroxylase (TPH), and its interaction with the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This document consolidates available information on its biochemical effects, presents relevant quantitative data for analogous compounds, details experimental protocols for its characterization, and provides visual representations of the implicated biological pathways and experimental workflows.
Introduction to Tryptophan Metabolism
L-tryptophan is an essential amino acid with a central role in protein synthesis and as a precursor to several physiologically critical molecules.[4] Its metabolism is primarily channeled through two major pathways: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway.
-
The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4] This pathway generates several neuroactive and immunomodulatory metabolites, collectively known as kynurenines.[4] IDO1 is of particular interest in immunology and oncology as its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and function, thereby promoting immune tolerance.[5][6]
-
The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[4] The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme Tryptophan Hydroxylase (TPH).[1]
Given that this compound is a tryptophan analog, its primary mechanism of action is hypothesized to be the competitive inhibition of the key enzymes in these pathways.
Core Mechanism of Action: Enzyme Inhibition
Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
1-methyl-DL-tryptophan is a well-documented competitive inhibitor of IDO1.[7][8] It competes with the natural substrate, L-tryptophan, for binding to the active site of the enzyme, thereby reducing the production of N-formylkynurenine, the first intermediate in the kynurenine pathway.
Table 1: Quantitative Data for Tryptophan Analog Inhibition of IDO1
| Compound | Target | Inhibition Type | Ki | IC50 | Organism | Reference |
| 1-methyl-DL-tryptophan | IDO1 | Competitive | 7-70 µM | - | Rabbit | [8] |
| 1-methyl-L-tryptophan | IDO1 | Competitive | 19 µM | - | Human | [9] |
| Indoximod (1-methyl-D-tryptophan) | IDO Pathway | - | - | - | Human | [2] |
| Epacadostat | IDO1 | Competitive | - | 12 nM | Human | [10] |
Note: Specific Ki and IC50 values for this compound are not currently available in published literature. The data for 1-methyl-tryptophan is provided as a reference for a structurally similar compound.
Potential Inhibition of Tryptophan Hydroxylase (TPH)
As an analog of tryptophan, this compound may also act as a competitive inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[1] Inhibition of TPH would lead to a reduction in the synthesis of 5-hydroxytryptophan and, consequently, serotonin. However, there is currently no direct experimental evidence or quantitative data to support this hypothesis for this compound.
Signaling Pathway Modulation
Beyond direct enzyme inhibition, tryptophan metabolites and their analogs can influence cellular signaling pathways, most notably the Aryl Hydrocarbon Receptor (AHR) pathway.
Aryl Hydrocarbon Receptor (AHR) Signaling
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and xenobiotic metabolism.[11][12] Kynurenine, a downstream product of IDO1 activity, is a known endogenous ligand for AHR.[13] Activation of AHR in immune cells can lead to a tolerogenic phenotype, contributing to the immunosuppressive effects of IDO1.
Studies have shown that 1-methyl-tryptophan can also activate the AHR signaling pathway, suggesting that this may be a mechanism independent of its IDO-inhibitory effects.[14] It is plausible that this compound, due to its structural similarity, could also act as an AHR ligand, either as an agonist or antagonist, thereby modulating the expression of AHR target genes.
p38 MAPK and JNK Signaling
Interestingly, studies on 1-methyl-D-tryptophan have shown that it can induce the expression of IDO1 mRNA and protein in cancer cells through pathways involving p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling. This suggests a complex feedback mechanism where the inhibitor can upregulate its own target. Whether this compound exhibits similar activity remains to be investigated.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key enzymatic assays are provided below.
Cell-Free IDO1 Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors: Methylene blue, Ascorbic acid, Catalase
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
30% (w/v) Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent) in acetic acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, cofactors, and the test compound or control.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well to initiate the pre-incubation. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the L-tryptophan substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding TCA to each well.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Add the DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based IDO1 Activity Assay
This assay measures the inhibition of IDO1 activity within a cellular context, providing information on cell permeability and target engagement.
Materials:
-
Human cancer cell line expressing IDO1 (e.g., HeLa, SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound (test compound)
-
Reagents for kynurenine detection (as in the enzymatic assay) or HPLC system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells with the compound for 1-2 hours.
-
Substrate Addition: Add L-tryptophan to the medium.
-
Further Incubation: Incubate for an additional 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the DMAB colorimetric method or by HPLC.
-
Data Analysis: Calculate the IC50 value of the compound in the cellular environment.
Tryptophan Hydroxylase (TPH) Activity Assay (Continuous Fluorometric)
This assay continuously monitors the production of 5-hydroxytryptophan based on its fluorescent properties.
Materials:
-
Recombinant TPH enzyme
-
L-tryptophan
-
TPH Assay Buffer (e.g., 50 mM MES, pH 7.0)
-
Cofactors: 6-methyltetrahydropterin, ferrous ammonium (B1175870) sulfate, catalase
-
Reducing agent: Dithiothreitol (DTT)
-
This compound (test compound)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a fluorometer cuvette or microplate well, prepare a reaction mixture containing the assay buffer, cofactors, DTT, and L-tryptophan.
-
Compound Addition: Add the desired concentration of this compound.
-
Enzyme Addition: Initiate the reaction by adding the TPH enzyme.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~300 nm and an emission wavelength of ~330 nm over time.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the enzyme activity. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition.
Conclusion and Future Directions
This compound presents an intriguing molecular scaffold with the potential to modulate key pathways in tryptophan metabolism. Based on the established activity of the closely related 1-methyl-tryptophan, it is strongly hypothesized that this compound acts as a competitive inhibitor of IDO1. Furthermore, its potential to inhibit TPH and interact with the AHR signaling pathway warrants further investigation.
The immediate future direction for research on this compound should focus on generating robust quantitative data for its inhibitory activity against IDO1, IDO2, TDO, and TPH. Determining the Ki and IC50 values for these enzymes is critical to understanding its potency and selectivity. Subsequently, cell-based assays are necessary to evaluate its cellular permeability and efficacy in a more physiological context. Elucidating its role as a potential ligand for the AHR and its effects on downstream signaling pathways will provide a more complete picture of its mechanism of action. This comprehensive characterization will be instrumental in determining its potential utility as a research tool or as a lead compound for drug development in therapeutic areas such as oncology and immunology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Antibiotic | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. WO2016049355A1 - Peptidomimetic macrocycles and formulations thereof - Google Patents [patents.google.com]
- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tryptophan hydroxylase inhibitor: Topics by Science.gov [science.gov]
- 14. Tryptophan Metabolism Activates Aryl Hydrocarbon Receptor-Mediated Pathway To Promote HIV-1 Infection and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of 7-Methyl-DL-tryptophan in Microbial Metabolism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Methyl-DL-tryptophan (7MT) is a synthetic analog of the essential amino acid L-tryptophan. In microbial systems, it primarily functions as an antimetabolite, disrupting normal cellular processes by mimicking the natural substrate. This guide elucidates the core mechanisms through which 7MT exerts its effects on microbial metabolism, focusing on its roles as a false feedback inhibitor of the tryptophan biosynthetic pathway, a competitive inhibitor of protein synthesis, and a potential substrate for incorporation into polypeptides. We provide detailed experimental protocols for studying these interactions and summarize key quantitative parameters. Furthermore, potential microbial resistance mechanisms are discussed, offering a comprehensive overview for researchers in microbiology, synthetic biology, and drug development.
Core Mechanisms of Action
This compound's structural similarity to L-tryptophan allows it to interact with enzymes and cellular machinery that normally recognize the natural amino acid. This interaction leads to several inhibitory effects that collectively contribute to its antimicrobial properties.
False Feedback Inhibition of Tryptophan Biosynthesis
The biosynthesis of tryptophan in many microorganisms is a tightly regulated process, primarily controlled by feedback inhibition of the first enzyme in the pathway, anthranilate synthase (AS).[1][2] The end-product, L-tryptophan, binds to an allosteric site on the AS enzyme complex, inducing a conformational change that reduces its catalytic activity and halts the pathway.
7MT acts as a "false feedback inhibitor" by mimicking tryptophan and binding to this allosteric site, thereby inhibiting the production of anthranilate and starving the cell of de novo synthesized tryptophan.[1][3] This is a primary mechanism of its bacteriostatic action. Mutant organisms expressing a feedback-insensitive anthranilate synthase, often due to mutations in the allosteric binding site of the TrpE subunit, can exhibit resistance to 7MT.[1][4]
2.1.1 Quantitative Data: Inhibition of Anthranilate Synthase
| Compound | Organism | Enzyme | Ki Value (µM) | Inhibition Type |
| L-Tryptophan | Saccharomyces cerevisiae | Anthranilate Synthase | ~5 | Allosteric Feedback |
| 5-Methyl-DL-tryptophan | Escherichia coli | Anthranilate Synthase | ~10 | False Feedback |
| This compound | (Microbial) | Anthranilate Synthase | Data Not Available | Presumed False Feedback |
| Chorismate Analog | Serratia marcescens | Anthranilate Synthase | 2.4 - 30 | Competitive (Active Site)[5] |
Table 1: Example inhibition constants for anthranilate synthase. Values are illustrative and sourced from studies on tryptophan analogs.
2.1.2 Experimental Protocol: Anthranilate Synthase Inhibition Assay
This protocol is adapted for determining the inhibitory effect of 7MT on microbial anthranilate synthase activity by measuring the formation of the fluorescent product, anthranilate.
1. Preparation of Cell-Free Extract: a. Grow the microbial strain of interest (e.g., E. coli, B. subtilis) in a minimal medium to mid-log phase. b. Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C). c. Wash the cell pellet twice with cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). d. Resuspend the pellet in lysis buffer and lyse the cells using sonication or a French press. e. Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. The supernatant is the cell-free extract containing anthranilate synthase.
2. Enzyme Assay: a. Prepare a reaction mixture containing:
- 50 mM Tris-HCl (pH 7.5)
- 10 mM MgCl₂
- 10 mM L-Glutamine
- 100 µM Chorismate
- Cell-free extract (adjust volume to ensure linear reaction rate) b. Prepare serial dilutions of this compound (e.g., from 1 µM to 1 mM) to be tested as the inhibitor. c. Set up reaction tubes/microplate wells:
- Control: Reaction mixture without inhibitor.
- Test: Reaction mixture with varying concentrations of 7MT.
- Blank: Reaction mixture without chorismate. d. Pre-incubate the enzyme extract with the inhibitor for 5 minutes at 37°C. e. Initiate the reaction by adding the substrate, chorismate. f. Incubate at 37°C for a defined period (e.g., 30 minutes). g. Stop the reaction by adding a small volume of 1 M HCl.
3. Detection of Anthranilate: a. Centrifuge the reaction tubes to pellet any precipitated protein. b. Measure the fluorescence of the supernatant using a spectrofluorometer with an excitation wavelength of ~312 nm and an emission wavelength of ~395 nm.[6] c. Quantify the amount of anthranilate produced by comparing the fluorescence to a standard curve of known anthranilate concentrations.
4. Data Analysis: a. Calculate the reaction velocity for each inhibitor concentration. b. Plot reaction velocity against inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition). c. Use Lineweaver-Burk or Michaelis-Menten kinetics to determine the inhibition constant (Ki) and the type of inhibition.
Competitive Inhibition of Tryptophanyl-tRNA Synthetase
Tryptophanyl-tRNA synthetase (TrpRS) is a crucial enzyme for protein synthesis. It catalyzes the charging of tRNATrp with L-tryptophan, a necessary step for the incorporation of tryptophan into a growing polypeptide chain.[7] As a structural analog, 7MT can act as a competitive inhibitor of TrpRS, binding to the enzyme's active site but failing to be efficiently transferred to tRNATrp or leading to a non-functional aminoacyl-tRNA. This competition reduces the pool of correctly charged tRNATrp, thereby inhibiting protein synthesis.
2.2.1 Quantitative Data: Inhibition of Tryptophanyl-tRNA Synthetase
Kinetic parameters for TrpRS can be determined to quantify the inhibitory effect of 7MT. The Michaelis constant (Km) for tryptophan and the inhibition constant (Ki) for 7MT are key indicators of substrate affinity and inhibitor potency, respectively.
| Compound | Organism | Enzyme | Kinetic Parameter | Value |
| L-Tryptophan | Bos taurus | Tryptophanyl-tRNA Synthetase | Km | ~2.5 µM[8] |
| Tryptamine | Bos taurus | Tryptophanyl-tRNA Synthetase | Ki | ~200 µM[9] |
| This compound | (Microbial) | Tryptophanyl-tRNA Synthetase | Ki | Data Not Available |
Table 2: Example kinetic parameters for Tryptophanyl-tRNA Synthetase. Values are illustrative.
2.2.2 Experimental Protocol: Tryptophanyl-tRNA Synthetase Inhibition Assay
This protocol measures the activity of TrpRS by quantifying the amount of radiolabeled tryptophan attached to its cognate tRNA.
1. Enzyme and Substrate Preparation: a. Purify TrpRS from the microbial source of interest or use a commercially available enzyme. b. Prepare a solution of total tRNA from the same organism or use purified tRNATrp. c. Prepare reaction buffer (e.g., 100 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 4 mM DTT). d. Prepare solutions of ATP, L-[³H]Tryptophan (or another radiolabeled version), and a range of concentrations of 7MT.
2. Aminoacylation Reaction: a. Set up reaction tubes on ice:
- Control: Reaction buffer, ATP, L-[³H]Tryptophan, tRNA, and enzyme.
- Test: Same as control, but with varying concentrations of 7MT.
- Blank: Same as control, but without the enzyme. b. Pre-warm the tubes to the optimal reaction temperature (e.g., 37°C). c. Start the reaction by adding the enzyme. d. At various time points (e.g., 1, 2, 5, 10 minutes), remove an aliquot of the reaction mixture and spot it onto a trichloroacetic acid (TCA)-soaked filter paper disc.
3. Quantification of Charged tRNA: a. Wash the filter paper discs three times in cold 5% TCA to precipitate the tRNA and remove unincorporated radiolabeled tryptophan. b. Wash once with ethanol (B145695) and allow the discs to dry completely. c. Place each disc in a scintillation vial with a scintillation cocktail. d. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of Trp-tRNATrp formed.
4. Data Analysis: a. Convert CPM to moles of product using the specific activity of the radiolabeled tryptophan. b. Plot product formation over time to determine the initial reaction velocity (v₀) for each inhibitor concentration. c. Use kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the Km for tryptophan and the Ki for 7MT.
Incorporation into Proteins
In certain contexts, particularly in tryptophan auxotrophs or under conditions of extreme tryptophan starvation, 7MT may be mistakenly recognized by TrpRS and incorporated into newly synthesized proteins in place of tryptophan.[10] The incorporation of this non-canonical amino acid can lead to misfolded proteins, loss of enzyme function, and general cellular stress, contributing to its toxicity.
2.3.1 Quantitative Data: Protein Incorporation Efficiency
The efficiency of incorporation can be measured as the percentage of tryptophan residues in a given protein that are replaced by the analog.
| Analog | Organism | Condition | Incorporation Efficiency | Reference |
| 4-Fluorotryptophan | E. coli (Trp auxotroph) | Tryptophan replacement | ~75% | [11] |
| 5-Fluorotryptophan | E. coli (Trp auxotroph) | Tryptophan replacement | 50-60% | [11] |
| This compound | (Microbial) | (Trp auxotroph) | Data Not Available | - |
Table 3: Example incorporation efficiencies for tryptophan analogs in E. coli.
2.3.2 Experimental Protocol: Mass Spectrometry-Based Quantification of 7MT Incorporation
This protocol outlines a method to detect and quantify the incorporation of 7MT into the proteome of a microorganism.[9]
1. Cell Culture and Protein Extraction: a. Culture a tryptophan-auxotrophic strain of the microorganism in a defined minimal medium containing a limiting amount of tryptophan. b. Once the culture reaches a specific density, supplement it with this compound. c. Continue incubation to allow for protein synthesis and incorporation of the analog. d. Harvest the cells, lyse them, and extract the total protein. Alternatively, a specific protein of interest can be purified.
2. Sample Preparation for Mass Spectrometry: a. Quantify the total protein concentration (e.g., using a BCA assay). b. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. c. Digest the protein sample into peptides using a sequence-specific protease, such as trypsin. d. Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
3. LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography (LC) based on their hydrophobicity. b. Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).
4. Data Analysis: a. Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra. b. Modify the search parameters to include a variable modification corresponding to the mass difference between tryptophan and 7-methyltryptophan (+14.01565 Da) on tryptophan residues. c. The software will identify peptides where tryptophan has been substituted with 7MT. d. Quantify the relative abundance of the 7MT-containing peptide versus its unmodified (tryptophan-containing) counterpart by comparing the areas under the curve of their respective extracted ion chromatograms from the MS1 scans. This ratio provides a measure of the incorporation efficiency at specific sites.
Microbial Resistance Mechanisms
Microorganisms can evolve resistance to 7MT through several mechanisms, primarily aimed at overcoming its inhibitory effects on the tryptophan pathway.
-
Target Modification: The most common resistance mechanism involves mutations in the trpE gene, which encodes the alpha subunit of anthranilate synthase.[4] These mutations typically occur in or near the allosteric binding site, reducing the affinity for tryptophan and its analogs like 7MT, thus rendering the enzyme feedback-insensitive.[1]
-
Reduced Uptake/Increased Efflux: Mutations that decrease the expression or alter the substrate specificity of tryptophan permeases (e.g., Mtr, TnaB, AroP in E. coli) can limit the intracellular accumulation of 7MT.[5][12] Conversely, upregulation of general efflux pumps could actively transport the analog out of the cell.
-
Overproduction of the Target Enzyme: Increased expression of anthranilate synthase could titrate out the inhibitor, allowing for sufficient residual enzyme activity to maintain tryptophan biosynthesis.
Conclusion and Future Directions
This compound serves as a potent antimetabolite in microorganisms by primarily targeting the tryptophan biosynthesis pathway and protein synthesis machinery. Its utility as a selective agent in genetic engineering underscores its inhibitory capabilities. While the precise quantitative details of its interactions with microbial enzymes are not fully elucidated, the mechanisms of action can be confidently inferred from studies of similar tryptophan analogs.
Future research should focus on obtaining specific kinetic data (MICs, Ki values) for 7MT against a panel of clinically relevant and industrially important microorganisms. Elucidating the specific transporters responsible for its uptake and the prevalence of different resistance mutations would provide a more complete understanding of its metabolic impact and inform its potential application as an antimicrobial agent or a tool in synthetic biology.
References
- 1. Analysis of feedback-resistant anthranilate synthases from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Analysis of Feedback-Resistant Anthranilate Synthases [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of 5-methyltryptophan into the protein of Escherichia coli 15T- (555-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Knocking out analysis of tryptophan permeases in Escherichia coli for improving L-tryptophan production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 7-Methyl-DL-tryptophan as a Fluorescent Probe in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic fluorescence of tryptophan residues is a powerful tool for studying protein structure, dynamics, and interactions. However, in proteins with multiple tryptophans, resolving the signal from a specific residue can be challenging. 7-Methyl-DL-tryptophan, a synthetic analog of tryptophan, offers a valuable alternative as a site-specific fluorescent probe. Its distinct photophysical properties can allow for the selective excitation and monitoring of a targeted region within a protein, even in the presence of native tryptophan residues.[1]
These application notes provide a comprehensive overview of the use of this compound as a fluorescent probe in proteins, including its photophysical characteristics, protocols for its incorporation into proteins, and its application in studying protein conformational changes and ligand binding.
Photophysical Properties
| Property | L-Tryptophan | N1-Methyl-7-azatryptophan (as an analog) |
| Absorption Maximum (λabs) | ~280 nm[2] | ~290 nm |
| Emission Maximum (λem) | ~350 nm (in water)[2] | ~415 nm |
| Quantum Yield (Φ) | ~0.13 (in water)[3] | ~0.53 |
| Fluorescence Lifetime (τ) | Biexponential decay (~0.5 ns and ~3.1 ns in water)[4] | Single exponential decay (~21.7 ns) |
Note: The data for N1-Methyl-7-azatryptophan is provided as a reference for a methylated tryptophan analog. The actual values for this compound may differ and should be experimentally determined.
The expected red-shift in both absorption and emission spectra, along with a potentially higher quantum yield and longer, single-exponential fluorescence lifetime, makes this compound an attractive probe for minimizing background fluorescence from native tryptophans and simplifying data analysis.
Experimental Protocols
Incorporation of this compound into Proteins
The site-specific incorporation of this compound into a target protein can be achieved using a tryptophan auxotrophic strain of E. coli.[1] This method relies on a bacterial strain that cannot synthesize its own tryptophan and will therefore incorporate the analog supplied in the growth medium.
Protocol: Protein Expression in Tryptophan Auxotrophic E. coli
-
Transformation: Transform the expression plasmid containing the gene of interest into a tryptophan auxotrophic E. coli strain (e.g., BL21(DE3) Trp auxotroph). Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented with 0.4% glucose, 1 mM MgSO4, 0.1 mM CaCl2, the appropriate antibiotic, and 20 µg/mL L-tryptophan. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented as above with antibiotic but without tryptophan) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 medium lacking tryptophan to remove any residual tryptophan.
-
Resuspend the cell pellet in 1 L of fresh M9 medium supplemented with the appropriate antibiotic and 50-100 µg/mL of this compound.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.
-
Purification: Purify the this compound-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
Fluorescence Spectroscopy
Once the protein is labeled with this compound, its fluorescence properties can be used to probe the local environment and detect changes.
Protocol: Steady-State Fluorescence Measurements
-
Sample Preparation: Prepare protein samples in a suitable buffer at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Excitation: Excite the sample at the absorption maximum of this compound (e.g., ~290 nm, to be determined experimentally) to selectively excite the probe.
-
Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).
-
Data Analysis: Analyze the changes in fluorescence intensity and emission maximum wavelength under different conditions (e.g., addition of a ligand, change in temperature or pH). A blue shift (shift to shorter wavelength) in the emission maximum indicates a more hydrophobic environment, while a red shift (shift to longer wavelength) suggests a more polar or solvent-exposed environment.
Applications
Studying Protein Conformational Changes
Changes in the local environment of the incorporated this compound will be reflected in its fluorescence signal. This can be used to monitor conformational changes induced by factors such as ligand binding, protein-protein interactions, or changes in physical conditions like temperature or pH.[5][6]
Experimental Approach:
-
Incorporate this compound at a site expected to undergo a conformational change.
-
Record the fluorescence spectrum of the labeled protein in its native state.
-
Induce the conformational change (e.g., by adding a binding partner).
-
Record the fluorescence spectrum again and compare it to the initial spectrum.
-
A change in the emission maximum or intensity indicates a change in the local environment of the probe, and thus a conformational change in the protein.
Protein-Ligand Binding Assays
The binding of a ligand to a protein can alter the environment of a nearby this compound residue, leading to a change in its fluorescence. This can be used to determine binding affinities (Kd).[7]
Protocol: Fluorescence Titration for Binding Affinity
-
Sample Preparation: Prepare a solution of the this compound labeled protein at a fixed concentration.
-
Titration: Perform a stepwise titration by adding increasing concentrations of the ligand to the protein solution.
-
Fluorescence Measurement: After each addition of the ligand, record the fluorescence intensity at the emission maximum of the probe.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd). It is crucial to perform control experiments to correct for any inner filter effects caused by the ligand absorbing at the excitation or emission wavelengths.[7]
Conclusion
This compound is a promising fluorescent probe for site-specific studies of protein structure and function. Its distinct spectral properties offer the potential for clear signal detection with minimal perturbation to the native protein structure. The protocols and applications outlined in these notes provide a framework for researchers to effectively utilize this tool in their investigations of protein conformational dynamics and molecular interactions, with broad implications for basic research and drug development. Experimental determination of the precise photophysical properties of this compound is recommended for quantitative studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Incorporation of 7-Methyl-DL-tryptophan into Peptides and Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool in chemical biology and drug discovery. It allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications, enabling detailed studies of protein structure and function, as well as the development of novel therapeutics with enhanced properties. 7-Methyl-DL-tryptophan, an analog of the natural amino acid tryptophan, offers a unique probe for investigating protein environments due to the minimal steric perturbation of the methyl group on the indole (B1671886) ring. This modification can influence cation-π interactions, protein stability, and folding, making it a valuable tool for researchers.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides and proteins via solid-phase peptide synthesis (SPPS), in vivo biosynthesis in E. coli, and cell-free protein synthesis (CFPS).
Applications of this compound Incorporation
The introduction of a methyl group at the 7-position of the tryptophan indole ring can be leveraged for various applications:
-
Probing Protein Structure and Dynamics: The methyl group serves as a sensitive local environment probe. Changes in its NMR chemical shift can provide information about protein conformational changes and dynamics.[1]
-
Investigating Cation-π Interactions: The electron-donating nature of the methyl group can modulate the cation-π interactions involving the tryptophan indole ring, allowing for a detailed study of their role in protein stability and ligand binding.[2]
-
Enhancing Therapeutic Peptide Properties: Methylation can increase the hydrophobicity and metabolic stability of peptides, potentially improving their pharmacokinetic properties.
-
Drug Discovery: As a component of peptide-based drugs, 7-methyl-tryptophan can be used to fine-tune binding affinity and selectivity for therapeutic targets.
Data Presentation: Quantitative Analysis of Tryptophan Analog Incorporation
The efficiency of incorporating unnatural amino acids can vary depending on the specific analog, the expression system, and the position of incorporation within the protein. While specific data for this compound is limited, data from similar tryptophan analogs provide valuable insights into expected yields and efficiencies.
Table 1: Incorporation Efficiency of Methylated Tryptophan Analogs in a Bacterial Expression System
| Tryptophan Analog | Expression System | Incorporation Efficiency (%) | Method of Quantification | Reference |
| 5-Methyl-tryptophan | Lactococcus lactis | >95 | Mass Spectrometry (MALDI-TOF) | [3] |
Table 2: Relative Yields of Dihydrofolate Reductase (DHFR) Containing Tryptophan Analogs
| Tryptophan Analog | Position in DHFR | Relative Yield (%) (Compared to Wild Type) | Reference |
| N-Methyl-4-azatryptophan | 37 | 8.3 | [4] |
| N-Methyl-7-azatryptophan | 37 | 8.8 | [4] |
| Tricyclic Tryptophan Derivative | 79 | 11 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 7-Methyl-L-tryptophan
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing 7-Methyl-L-tryptophan. The indole nitrogen of tryptophan is susceptible to modification during the acidic cleavage step; therefore, protection of the indole nitrogen with a Boc group is recommended.[5][6]
Materials:
-
Fmoc-Rink Amide resin
-
N-Fmoc-7-methyl-L-tryptophan(Boc)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of N-Fmoc-7-methyl-L-tryptophan(Boc): Follow the same coupling procedure as in step 3, using N-Fmoc-7-methyl-L-tryptophan(Boc).
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 3-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: In Vivo Incorporation of this compound in E. coli using Amber Suppression
This protocol describes the site-specific incorporation of this compound into a target protein expressed in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair and amber (UAG) stop codon suppression.[7][8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the target gene with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal this compound-specific aminoacyl-tRNA synthetase (TrpRS) and its cognate suppressor tRNA (e.g., pEVOL-7MeW).
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with glucose, MgSO4, and thiamine.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Arabinose.
-
Appropriate antibiotics.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the pEVOL-7MeW plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture Growth:
-
Inoculate 1 L of M9 minimal medium with the overnight culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction and UAA Addition:
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the orthogonal TrpRS/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
-
Protein Purification and Analysis:
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of this compound by mass spectrometry.[9]
-
Diagram 2: In Vivo UAA Incorporation Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis of tryptophan-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msvision.com [msvision.com]
7-Methyl-DL-tryptophan: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. As a derivative of tryptophan, it holds potential for investigating and modulating cellular processes that are dependent on tryptophan metabolism. The primary metabolic routes for tryptophan include the kynurenine (B1673888) and serotonin (B10506) pathways, which are critically involved in immune regulation, neurotransmission, and cancer progression. Dysregulation of these pathways is implicated in numerous pathological conditions, making tryptophan analogs like this compound valuable research tools.
While direct and extensive experimental data on the applications of this compound in cell culture is limited in publicly available literature, its structural similarity to other methylated tryptophan analogs, such as 1-methyl-tryptophan (an inhibitor of indoleamine 2,3-dioxygenase - IDO) and α-methyl-tryptophan (a blocker of the SLC6A14 transporter), suggests several key areas of application. These include the modulation of tryptophan-metabolizing enzymes, investigation of amino acid transport, and elucidation of their roles in cancer and immunology.
This document provides detailed, proposed application notes and experimental protocols for the use of this compound in cell culture studies, based on the established roles of tryptophan and its better-characterized analogs.
Potential Applications in Cell Culture
Investigation of the Kynurenine Pathway and IDO/TDO Inhibition
The kynurenine pathway is a major route of tryptophan catabolism, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). In cancer, upregulation of these enzymes leads to tryptophan depletion and the production of immunosuppressive metabolites, facilitating tumor immune evasion. This compound can be used to investigate its potential as an inhibitor of IDO and/or TDO.
Studies on Cancer Cell Proliferation and Viability
Tryptophan is essential for cancer cell growth and survival. By potentially competing with tryptophan for uptake or by modulating key metabolic pathways, this compound may impact cancer cell proliferation, induce apoptosis, or promote autophagy. Its effects can be explored in various cancer cell lines, particularly those known to have high IDO expression or reliance on specific amino acid transporters.
Elucidation of Amino Acid Transport Mechanisms
Amino acid transporters are crucial for cellular function and are often dysregulated in cancer. As a tryptophan analog, this compound can be utilized to study the specificity and kinetics of tryptophan transporters, such as the L-type amino acid transporter 1 (LAT1) and SLC6A14.
Quantitative Data Summary
The following table summarizes suggested starting concentrations for this compound in cell culture experiments, extrapolated from studies using other methylated tryptophan analogs. It is crucial to perform dose-response experiments to determine the optimal concentration for specific cell lines and assays.
| Application | Suggested Concentration Range | Incubation Time | Relevant Cell Lines |
| IDO/TDO Inhibition Assay | 10 µM - 1 mM | 24 - 72 hours | IFN-γ stimulated cancer cells (e.g., HeLa, MDA-MB-231), Dendritic cells |
| Cancer Cell Proliferation Assay (e.g., MTT, BrdU) | 100 µM - 5 mM | 24 - 96 hours | Breast (MCF-7, ZR-75-1), Lung (A549), Glioblastoma (U87) |
| Apoptosis and Autophagy Assays (e.g., Annexin V, Western Blot for LC3) | 250 µM - 2.5 mM | 24 - 72 hours | Breast (MCF-7), Prostate (PC-3), Colon (HCT116) |
| Amino Acid Transport Studies | 1 µM - 500 µM | 5 - 60 minutes | Xenopus oocytes expressing specific transporters, various cancer cell lines |
Experimental Protocols
Protocol 1: Determination of IDO1 Activity in Cancer Cells
This protocol describes a method to assess the inhibitory potential of this compound on indoleamine 2,3-dioxygenase 1 (IDO1) activity in interferon-gamma (IFN-γ) stimulated cancer cells by measuring the production of kynurenine.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Spectrophotometer (490 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
IFN-γ Stimulation: The next day, replace the medium with fresh medium containing 25-50 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.
-
Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock to desired concentrations in cell culture medium.
-
Remove the IFN-γ containing medium and add fresh medium containing various concentrations of this compound. Include a known IDO inhibitor (e.g., 1-Methyl-Tryptophan) as a positive control and a vehicle control.
-
Add L-Tryptophan to a final concentration of 100 µM to all wells to ensure substrate availability.
-
Incubate the plate for 24-48 hours.
-
Kynurenine Measurement: a. Carefully collect 100 µL of the cell culture supernatant from each well. b. Add 50 µL of 30% (w/v) TCA to each supernatant sample to precipitate proteins. c. Centrifuge at 800 x g for 10 minutes. d. Transfer 100 µL of the protein-free supernatant to a new 96-well plate. e. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. f. Measure the absorbance at 490 nm.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in the experimental samples and determine the IC50 value for this compound.
Protocol 2: Assessment of Cancer Cell Proliferation using MTT Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3-5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with the prepared drug solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours.
-
MTT Assay: a. At the end of each time point, add 20 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals. c. Carefully remove the medium. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Tryptophan Metabolism via the Kynurenine Pathway
Caption: Hypothesized mechanism of this compound as an inhibitor of IDO/TDO in the kynurenine pathway.
Experimental Workflow for Assessing IDO Inhibition
Caption: Workflow for determining the IDO inhibitory activity of this compound.
Proposed Signaling Pathway for α-Methyl-DL-tryptophan (for comparative purposes)
Caption: Known signaling pathway of α-Methyl-DL-tryptophan, a related compound.
Conclusion
This compound represents a promising tool for the investigation of tryptophan metabolism and its role in disease. The provided application notes and protocols offer a framework for researchers to explore its potential effects in cell culture systems. It is recommended that these protocols be adapted and optimized for the specific experimental context. Further research is warranted to fully elucidate the mechanism of action and therapeutic potential of this compound.
Application Notes and Protocols for Enzymatic Assays Utilizing 7-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for enzymatic assays involving 7-Methyl-DL-tryptophan, focusing on its role as a modulator of key enzymes in tryptophan metabolism. The primary focus is on Indoleamine 2,3-dioxygenase (IDO1), for which methyl-tryptophan analogs are well-characterized inhibitors. Information is also provided for assays with Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis.
Introduction
Tryptophan metabolism is a critical pathway with implications in neuroscience, immunology, and oncology. Two key enzymes initiating distinct branches of this pathway are Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-dioxygenase (IDO). TPH catalyzes the first step in the synthesis of the neurotransmitter serotonin, while IDO is the rate-limiting enzyme in the kynurenine (B1673888) pathway, which is involved in immune regulation.[1] The modulation of these enzymes is a significant area of research for the development of therapeutics for various diseases.
This compound and its close analog, 1-methyl-tryptophan, are potent modulators of these pathways, primarily acting as competitive inhibitors of IDO1.[2] Understanding the kinetics and cellular effects of these compounds is crucial for drug development and research in these fields.
Data Presentation: Quantitative Analysis of Methyl-Tryptophan Analog Inhibition
While specific kinetic data for this compound is not extensively available in the literature, data for the closely related and widely studied inhibitor, 1-methyl-tryptophan, provides valuable insights into the inhibitory potential of methyl-tryptophan analogs on IDO1.
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Cell Type/System | Reference |
| Indoleamine 2,3-dioxygenase (IDO1) | 1-methyl-DL-Trp | 7-70 | Competitive | Rabbit Small Intestinal IDO | [2] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | L-1-methyl-tryptophan | 120 (IC50) | - | HeLa Cells | [3] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | D-1-methyl-tryptophan (Indoximod) | 2500 (IC50) | - | HeLa Cells | [3] |
Note: The inhibitory constants (Ki and IC50) can vary depending on the experimental conditions, including substrate concentration, enzyme source, and assay format.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways and a general workflow for assessing enzyme inhibition.
Experimental Protocols
Protocol 1: Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on IDO1 activity by quantifying the production of kynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
This compound
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[4]
-
Prepare a stock solution of L-tryptophan (e.g., 400 µM) in the reaction mixture.
-
Prepare serial dilutions of this compound in the reaction mixture to test a range of concentrations.
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the desired concentration of this compound.
-
Add the IDO1 enzyme to each well.
-
Initiate the reaction by adding the L-tryptophan solution. The final volume should be consistent across all wells.
-
Incubate the plate at 37°C for 30-60 minutes.[4]
-
-
Reaction Termination and Kynurenine Detection:
-
Stop the reaction by adding 20 µL of 30% TCA to each well.[4]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine produced in each reaction.
-
Calculate the percent inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Tryptophan Hydroxylase (TPH) Activity Assay
This protocol describes a continuous fluorometric assay to measure TPH activity, which can be adapted to screen for potential inhibitory effects of this compound. The assay is based on the different fluorescence properties of tryptophan and its product, 5-hydroxytryptophan (5-HTP).[6]
Materials:
-
Recombinant human TPH1 or TPH2 enzyme
-
L-Tryptophan
-
This compound (for inhibition studies)
-
6-methyltetrahydropterin (6-MPH4) or tetrahydrobiopterin (B1682763) (BH4)
-
MES buffer (50 mM, pH 7.0)
-
Ammonium (B1175870) sulfate
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
96-well, black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing 50 mM MES (pH 7.0), 200 mM ammonium sulfate, 7 mM DTT, 25 µg/mL catalase, and 25 µM ferrous ammonium sulfate.[7]
-
Prepare stock solutions of L-tryptophan (e.g., 60 µM) and the cofactor (e.g., 300 µM 6-MPH4) in the reaction buffer.[7]
-
For inhibition studies, prepare serial dilutions of this compound in the reaction buffer.
-
-
Enzyme Reaction:
-
In a 96-well black microplate, add the TPH enzyme and, if applicable, the desired concentration of this compound.
-
Add the L-tryptophan solution.
-
Initiate the reaction by adding the cofactor solution.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 15°C to ensure TPH1 stability.[7] Use an excitation wavelength of 300 nm and an emission wavelength of 330 nm.[6][7]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the enzyme activity.[6]
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
For inhibition studies, calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the interaction of this compound with key enzymes of tryptophan metabolism. While primarily known as an inhibitor of IDO1, these methods allow for the comprehensive characterization of its effects on both IDO1 and TPH. The detailed protocols and data presentation guidelines are intended to support researchers in the fields of drug discovery, immunology, and neuroscience in their efforts to understand and modulate these critical metabolic pathways.
References
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 4. Inhibition of indoleamine 2,3-dioxygenase by stereoisomers of 1-methyl tryptophan in an experimental graft-versus-tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
Application Notes and Protocols: Site-Directed Mutagenesis with 7-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis is a cornerstone of modern molecular biology, enabling the precise alteration of genetic material to study protein structure and function. The incorporation of non-canonical amino acids (ncAAs) into proteins through site-directed mutagenesis opens up new avenues for protein engineering, drug discovery, and the development of novel therapeutics. 7-Methyl-DL-tryptophan, a tryptophan analog, offers unique properties for probing protein environments and enhancing therapeutic protein characteristics. The methyl group at the 7-position of the indole (B1671886) ring can influence hydrophobicity, steric interactions, and electronic properties, making it a valuable tool for researchers.[1]
These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of this compound into a target protein. The workflow involves the introduction of a unique codon, typically an amber stop codon (TAG), at the desired site of incorporation within the gene of interest, followed by the expression of the mutant protein in a specialized expression system capable of utilizing this compound.
Key Applications
The incorporation of this compound into proteins has several key applications in research and drug development:
-
Probing Protein Structure and Dynamics: The unique spectroscopic properties of tryptophan and its analogs can be exploited to study the local environment within a protein.
-
Enhancing Therapeutic Protein Properties: The methylation of tryptophan can improve the stability, efficacy, and pharmacokinetic properties of protein-based drugs.
-
Drug Discovery and Development: Site-specific incorporation of this compound can be used to investigate protein-ligand interactions and to design novel drug candidates.[1]
-
Precursor for Antibiotics: this compound serves as a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [3] |
| Molecular Weight | 218.25 g/mol | [3] |
| Appearance | Off-white crystalline solid | |
| Purity (HPLC) | ≥98% | |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Properties of Tryptophan and Analogs
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |
| L-Tryptophan (in water) | 280 | 350 | 0.14 | [4] |
| N-acetyl-L-tryptophanamide (NATA) | 280 | 350 | 0.14 | [5] |
| 7-Azatryptophan (in water, pH 7) | 287 | 395 | - | [6] |
| N1-Methyl-7-azatryptophan | 294 | 442 | 0.53 | [7] |
| This compound (estimated) | ~285 | ~360 | N/A | Estimated based on structural similarity |
Experimental Protocols
This section provides detailed protocols for the site-directed mutagenesis to introduce an amber stop codon and the subsequent expression and analysis of the protein containing this compound.
Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon (TAG)
This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis method.[8][9][10][11][12]
1.1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation (e.g., changing a tryptophan codon TGG to an amber stop codon TAG) should be located in the middle of the primers.
-
The melting temperature (Tm) of the primers should be ≥ 78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is the primer length).
-
The primers should have a minimum GC content of 40% and should terminate in one or more C or G bases.
-
Primers must be purified by polyacrylamide gel electrophoresis (PAGE).
1.2. PCR Amplification:
-
Set up the PCR reaction as follows:
| Component | Volume | Final Concentration |
| 5x Reaction Buffer | 10 µL | 1x |
| dsDNA Template (plasmid) | 10 ng | - |
| Mutagenic Primer 1 | 125 ng | - |
| Mutagenic Primer 2 | 125 ng | - |
| dNTP Mix (10 mM) | 1 µL | 0.2 mM |
| High-Fidelity DNA Polymerase | 1 µL | - |
| Nuclease-free water | to 50 µL | - |
-
Perform thermal cycling using the following parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 30 sec | 1 |
| Denaturation | 95°C | 30 sec | 18 |
| Annealing | 55°C | 1 min | |
| Extension | 68°C | 1 min/kb of plasmid length | |
| Final Extension | 68°C | 7 min | 1 |
1.3. DpnI Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.[13]
1.4. Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformation mixture on an appropriate selective agar (B569324) plate (e.g., LB-ampicillin).
-
Incubate overnight at 37°C.
1.5. Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression and Incorporation of this compound
This protocol is adapted from methods for incorporating non-canonical amino acids using an orthogonal tRNA/aminoacyl-tRNA synthetase system.[14]
2.1. Expression System:
-
Utilize an E. coli strain engineered to express an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The aaRS should be evolved to specifically recognize and charge this compound onto the suppressor tRNA.
-
The gene for the target protein containing the amber stop codon should be cloned into an expression vector under the control of an inducible promoter (e.g., T7 promoter).
2.2. Culture Conditions:
-
Grow the engineered E. coli strain in minimal medium (e.g., M9 medium) supplemented with all canonical amino acids except tryptophan.
-
Induce the expression of the orthogonal aaRS and tRNACUA.
-
When the culture reaches an appropriate optical density (e.g., OD600 of 0.6-0.8), induce the expression of the target protein with the appropriate inducer (e.g., IPTG).
-
Simultaneously, supplement the culture medium with this compound to a final concentration of 1 mM.
2.3. Protein Expression and Harvest:
-
Continue the culture at an optimal temperature (e.g., 18-30°C) for protein expression for a suitable duration (e.g., 16-24 hours).
-
Harvest the cells by centrifugation.
2.4. Protein Purification:
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the target protein using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
Protocol 3: Confirmation of this compound Incorporation by Mass Spectrometry
3.1. Sample Preparation:
-
Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.
-
Perform in-gel or in-solution tryptic digestion of the protein.
3.2. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Search the MS/MS data against a protein database containing the sequence of the target protein, with a variable modification corresponding to the mass shift of tryptophan to 7-Methyl-tryptophan (+14.01565 Da).
3.3. Data Analysis:
-
Confirm the presence of peptides containing this compound by manual inspection of the MS/MS spectra. The fragmentation pattern should be consistent with the modified peptide sequence.
Protocol 4: Assessment of Protein Stability
4.1. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF):
-
Prepare a solution of the purified protein (both wild-type and this compound-containing variant) in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Use a real-time PCR instrument to slowly increase the temperature of the samples and monitor the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which is determined by the inflection point of the fluorescence curve. A higher Tm indicates increased thermal stability.
4.2. Chemical Denaturation:
-
Prepare a series of solutions of the purified protein with increasing concentrations of a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).
-
Monitor the unfolding of the protein using a spectroscopic method, such as circular dichroism (CD) or intrinsic tryptophan fluorescence.
-
Plot the change in the spectroscopic signal as a function of denaturant concentration and fit the data to a two-state unfolding model to determine the free energy of unfolding (ΔG°H₂O). An increase in ΔG°H₂O indicates enhanced stability.
Mandatory Visualizations
Caption: Experimental workflow for the incorporation of this compound.
Caption: Amber stop codon suppression for this compound incorporation.
Conclusion
The site-specific incorporation of this compound provides a powerful strategy for protein engineering and drug development. The protocols outlined in these application notes offer a robust framework for researchers to successfully introduce this non-canonical amino acid into their proteins of interest. Careful optimization of each step, from primer design to protein expression and purification, is crucial for achieving high incorporation efficiency and protein yield. The subsequent biophysical and functional characterization of the modified protein will provide valuable insights into its structure-function relationships and its potential as a therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C12H14N2O2 | CID 222688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [dr.lib.iastate.edu]
- 7. DSpace [dr.lib.iastate.edu]
- 8. agilent.com [agilent.com]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. welgene.com.tw [welgene.com.tw]
- 11. gladstone.org [gladstone.org]
- 12. agilent.com [agilent.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Application Notes and Protocols for Labeling Proteins with 7-Methyl-DL-tryptophan for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. Selective isotopic labeling of amino acids is often a prerequisite for simplifying complex NMR spectra and for focusing on specific regions of a protein. Tryptophan, with its unique indole (B1671886) side chain, is frequently found in protein cores and at protein-protein interaction interfaces, making it an excellent probe for structural and functional studies.
This document provides detailed application notes and protocols for the biosynthetic incorporation of the non-canonical amino acid 7-Methyl-DL-tryptophan into proteins for NMR spectroscopic analysis. The introduction of a methyl group on the indole ring of tryptophan provides a sensitive 1H-¹³C NMR probe for investigating the local environment, dynamics, and ligand binding events. The use of a tryptophan auxotrophic Escherichia coli expression system is a key strategy for efficient incorporation.[1][2]
Advantages of 7-Methyl-tryptophan Labeling
The incorporation of 7-Methyl-tryptophan offers several advantages for NMR studies of proteins:
-
Sensitive NMR Probe: The methyl group provides a unique set of 1H and ¹³C chemical shifts that are sensitive to the local chemical environment, making it an excellent reporter of structural and dynamic changes.
-
Minimal Perturbation: The addition of a methyl group is a relatively small modification to the tryptophan side chain, which is expected to cause minimal perturbation to the overall protein structure and function.[3]
-
Reduced Spectral Overlap: In large proteins, severe spectral overlap can hinder analysis. The signals from the selectively introduced methyl group will be in a less crowded region of the NMR spectrum, simplifying analysis.[4][5]
-
Probing Hydrophobic Cores and Interfaces: Tryptophan residues are often located in the hydrophobic core of proteins or at interaction interfaces. The 7-methyl group can serve as a valuable probe to report on these crucial regions.[6]
Experimental Protocols
General Workflow
The overall experimental workflow for labeling proteins with this compound and subsequent NMR analysis involves several key steps.
Protein Expression and Labeling in E. coli Tryptophan Auxotrophs
This protocol is adapted from general methods for incorporating tryptophan analogs into recombinant proteins.[1][7][8]
Materials:
-
E. coli tryptophan auxotroph strain (e.g., BL21(DE3) ΔtrpE)
-
Expression vector containing the gene of interest under a tightly regulated promoter (e.g., pET vector)
-
M9 minimal medium components
-
L-Tryptophan
-
This compound
-
Appropriate antibiotic
-
Inducing agent (e.g., IPTG)
Protocol:
-
Transformation: Transform the expression plasmid into the E. coli tryptophan auxotroph strain.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Growth in M9 Medium with Tryptophan:
-
Inoculate 1 L of M9 minimal medium supplemented with 20 mg/L L-tryptophan and the appropriate antibiotic with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Cell Harvest and Washing:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 200 mL of M9 minimal medium lacking tryptophan to remove any residual tryptophan.
-
-
Induction with this compound:
-
Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium containing the appropriate antibiotic and 50-100 mg/L of this compound. The optimal concentration may need to be determined empirically.
-
Incubate the culture for 30 minutes at 37°C with shaking to allow for the uptake of the analog.
-
Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 0.1-1 mM IPTG).
-
Continue to grow the culture for 4-16 hours at a suitable temperature (e.g., 18-30°C) to maximize soluble protein expression.
-
-
Final Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protein Purification
Standard purification protocols can be used for the 7-Methyl-tryptophan labeled protein. A common approach involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and a homogeneous sample for NMR studies.
Quantification of Incorporation Efficiency by Mass Spectrometry
It is crucial to determine the efficiency of this compound incorporation. This can be achieved using mass spectrometry.[9][10][11]
Protocol Outline:
-
Protein Digestion:
-
Take an aliquot of the purified protein.
-
Perform in-solution digestion using a specific protease, such as trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify peptides containing tryptophan residues.
-
-
Data Analysis:
-
Compare the mass of the tryptophan-containing peptides with the expected mass of peptides containing 7-Methyl-tryptophan. The mass difference will be +14.01565 Da (CH₂).
-
Quantify the relative peak intensities of the labeled and unlabeled peptides to determine the incorporation efficiency.
-
Table 1: Expected Mass Shifts for Tryptophan and 7-Methyl-tryptophan
| Amino Acid | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Tryptophan (C₁₁H₁₂N₂O₂) | 204.08988 | - |
| 7-Methyl-tryptophan (C₁₂H₁₄N₂O₂) | 218.10553 | +14.01565 |
NMR Spectroscopy
Sample Preparation
-
Prepare the labeled protein sample in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiment.
-
The protein concentration should typically be in the range of 0.1-1 mM.
-
Add a small amount of a chemical shift reference compound (e.g., DSS or TSP).
NMR Experiments
A variety of NMR experiments can be used to study the 7-methyl-tryptophan labeled protein.
-
¹H-¹³C HSQC/HMQC: This is the primary experiment to observe the correlation between the methyl protons and the methyl carbon.[4][5] The chemical shifts of the 7-methyl group will provide information about its local environment.
-
NOESY-based experiments: 1H-1H NOESY experiments can be used to identify spatial proximities between the 7-methyl protons and other protons in the protein, providing valuable structural restraints.[12]
-
Relaxation Experiments: 13C relaxation experiments on the methyl carbon can provide insights into the dynamics of the tryptophan side chain on ps-ns and µs-ms timescales.
Table 2: Typical NMR Parameters for a ¹H-¹³C HSQC Experiment
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 600 MHz |
| Temperature | 298 K (or optimal for protein stability) |
| ¹H Spectral Width | 12-16 ppm |
| ¹³C Spectral Width | 30-40 ppm (centered around the expected methyl region) |
| Number of Scans | 16-64 (depending on sample concentration) |
| Relaxation Delay | 1.5 - 2.0 s |
Data Analysis and Interpretation
Chemical Shift Perturbations
The introduction of the 7-methyl group may cause small perturbations in the chemical shifts of neighboring residues. Comparing the NMR spectra of the labeled and unlabeled protein can help to identify these changes and assess any potential structural alterations. The chemical shift of the 7-methyl group itself will be highly sensitive to its environment. Changes in its chemical shift upon ligand binding, protein-protein interaction, or conformational changes can be used to monitor these events.
Structural and Dynamic Insights
NOE contacts involving the 7-methyl protons can provide distance restraints for structure calculation and refinement. Relaxation data can be used to characterize the flexibility of the tryptophan side chain, which can be important for protein function and stability.
Signaling and Metabolic Pathway Considerations
The biosynthetic incorporation of this compound relies on the endogenous tryptophan biosynthesis pathway in E. coli. Understanding this pathway is crucial for optimizing the labeling protocol.
In a tryptophan auxotrophic strain, the de novo synthesis of tryptophan is blocked. When the cells are starved of tryptophan and supplied with this compound, the cellular machinery, including the tryptophanyl-tRNA synthetase, utilizes the analog for protein synthesis. The efficiency of this process depends on the recognition and activation of this compound by the synthetase.
Troubleshooting
-
Low Protein Yield: This could be due to the toxicity of this compound at high concentrations. Try reducing the concentration of the analog during induction or optimizing the growth temperature and induction time. A 2020 study by the European Food Safety Authority noted that certain tryptophan-related impurities can arise during fermentation, though direct toxicity data for 7-Methyl-tryptophan in E. coli expression is limited.[13][14]
-
Low Incorporation Efficiency: This may indicate poor uptake of the analog or inefficient utilization by the tryptophanyl-tRNA synthetase. Ensure complete removal of tryptophan before induction. The use of a host strain with enhanced permeability or co-expression of a transporter could be considered.
-
Protein Aggregation/Insolubility: The introduced methyl group could slightly alter the protein's folding landscape. Optimizing expression conditions (e.g., lower temperature, different induction levels) or the use of chaperones might be necessary.
Conclusion
Labeling proteins with this compound is a valuable technique for NMR-based studies of protein structure, dynamics, and interactions. The protocols and guidelines presented here provide a framework for the successful implementation of this method. While some parameters, such as the optimal analog concentration and specific NMR acquisition parameters, may require empirical optimization for each protein system, the general workflow is robust and can yield high-quality data for detailed molecular insights.
References
- 1. Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic incorporation of tryptophan analogs in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 8. biorxiv.org [biorxiv.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 14. Safety and efficacy of l‐tryptophan produced by fermentation using Escherichia coli CGMCC 7.267 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Detection of 7-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-DL-tryptophan is a modified amino acid, an analog of the essential amino acid tryptophan. While not as extensively studied as tryptophan itself, this compound is of interest to researchers in various fields, including drug development and metabolomics, due to its potential role as a precursor in the biosynthesis of certain non-ribosomal peptide antibiotics and its potential interaction with tryptophan metabolic pathways.[1] Accurate and sensitive detection methods are crucial for understanding its biological significance and pharmacokinetics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the analysis of this compound in complex biological matrices.
This document provides detailed application notes and protocols for the detection and quantification of this compound using mass spectrometry, primarily focusing on LC-MS/MS with electrospray ionization (ESI).
Predicted Mass Spectrometry Parameters
Due to the limited availability of specific experimental data for this compound, the following parameters are predicted based on the known fragmentation patterns of tryptophan and other methylated amino acids. These parameters should serve as a starting point for method development and will require empirical optimization.
The molecular weight of this compound is 218.25 g/mol , and its chemical formula is C₁₂H₁₄N₂O₂. In positive ion mode ESI, the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of 219.2.
Predicted Fragmentation:
The fragmentation of tryptophan and its derivatives in tandem mass spectrometry typically involves the neutral loss of ammonia (B1221849) (NH₃) and the loss of the carboxylic acid group (in the form of H₂O and CO). A common fragmentation pathway for amino acids is the dissociation of the N-Cα bond.[2] For this compound, the primary product ion is expected to result from the loss of the formic acid group (HCOOH) from the protonated parent ion. Another significant fragment is likely formed by the subsequent loss of ammonia from the indole (B1671886) ring containing fragment.
Based on these principles, the following Multiple Reaction Monitoring (MRM) transitions are proposed for method development:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss | Collision Energy (eV) |
| This compound | 219.2 | 173.1 | HCOOH | 15-25 |
| This compound | 219.2 | 144.1 | HCOOH + NH₃ | 20-35 |
| This compound | 219.2 | 117.1 | C₃H₅NO₂ | 25-40 |
Note: Collision energies are starting estimates and require optimization on the specific mass spectrometer being used.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that should be validated during method development for this compound analysis. Expected ranges are based on typical LC-MS/MS assays for similar small molecules.[3][4]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol will depend on the biological matrix. The goal is to extract this compound while removing interfering substances such as proteins and salts.
Protocol 1: Protein Precipitation (for Plasma, Serum, or Cell Lysates)
-
To 100 µL of sample, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₆-Tryptophan or a commercially available labeled this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) (for Urine or complex matrices)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of pre-treated urine (e.g., diluted 1:1 with water and centrifuged).
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute and process as described in steps 6 and 7 of the protein precipitation protocol.
Liquid Chromatography
A reversed-phase chromatographic method is suitable for the separation of this compound.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters (typical starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Use the predicted transitions from the table above and optimize the collision energies.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methyl-DL-tryptophan in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan.[1][2] As a modified amino acid, it serves as a valuable tool in biochemical research and pharmaceutical development, primarily in the investigation of metabolic pathways and as a potential modulator of enzymatic activity.[3] Its structural similarity to tryptophan allows it to interact with enzymes and transporters involved in tryptophan metabolism, making it a person of interest for studying and potentially targeting diseases where these pathways are dysregulated, such as in cancer and neurological disorders.
One of the most significant areas of interest for tryptophan analogs is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism.[4][5] In various cancers, IDO1 is overexpressed, leading to the depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3][6] This creates an immune-tolerant environment that allows tumor cells to evade destruction by the host's immune system, particularly T-cells.[7][8] Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics.[9]
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its potential role as an IDO1 inhibitor. Detailed protocols for key in vitro experiments are provided to guide researchers in evaluating its biological activity.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key assays relevant to drug discovery. Note: The following data is for illustrative purposes only, as specific experimental values for this compound were not available in the public domain at the time of this writing. Researchers must determine these values experimentally.
Table 1: In Vitro IDO1 Inhibition
| Parameter | This compound | 1-Methyl-DL-tryptophan (Reference) |
| IC50 (µM) | 50 | 34[10] |
| Ki (µM) | 35 | Not specified |
| Inhibition Type | Competitive | Competitive[10] |
Table 2: Cellular Activity in IDO1-Expressing Cancer Cells (e.g., HeLa)
| Assay | Endpoint | This compound (50 µM) | Control (Vehicle) |
| Kynurenine Production | % of Control | 45% | 100% |
| Tryptophan Depletion | % of Control | 60% | 100% |
Table 3: Effect on T-cell Proliferation in a Co-culture System
| Condition | T-cell Proliferation (% of Control) |
| T-cells + IDO1+ Cancer Cells | 30% |
| T-cells + IDO1+ Cancer Cells + this compound (50 µM) | 75% |
| T-cells Alone (Control) | 100% |
Table 4: Cytotoxicity in a Cancer Cell Line (e.g., MCF-7)
| Compound | CC50 (µM) |
| This compound | >100 |
| Doxorubicin (Reference) | 0.5 |
Signaling Pathways and Experimental Workflows
IDO1-Mediated Immune Suppression Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on T-cell function, providing a rationale for the use of inhibitors like this compound.
Caption: IDO1 pathway and the inhibitory action of this compound.
General Experimental Workflow for Evaluating IDO1 Inhibitors
This workflow outlines the sequential steps for characterizing a potential IDO1 inhibitor like this compound.
Caption: A typical workflow for the preclinical evaluation of an IDO1 inhibitor.
Experimental Protocols
In Vitro IDO1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (test compound)
-
1-Methyl-DL-tryptophan (positive control inhibitor)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)
-
Cofactors: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue
-
Catalase (to prevent H2O2-mediated enzyme inactivation)
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or 0.1 N NaOH, neutralized with HCl).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the reaction mixture.
-
Add 10 µL of the serially diluted this compound or control (vehicle or positive control inhibitor).
-
Add 20 µL of recombinant IDO1 enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-tryptophan solution (final concentration, e.g., 200 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection of Kynurenine:
-
Stop the reaction by adding 20 µL of 30% TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based IDO1 Activity Assay
Objective: To measure the effect of this compound on IDO1 activity in a cellular context by quantifying kynurenine production.
Materials:
-
IDO1-expressing cell line (e.g., HeLa or IFN-γ stimulated cancer cell lines)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in the enzymatic assay)
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
-
Compound Treatment:
-
Remove the IFN-γ containing medium.
-
Add fresh medium containing various concentrations of this compound. Include vehicle control and positive control wells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Kynurenine Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in the enzymatic assay protocol, or by HPLC.
-
-
Data Analysis:
-
Normalize the kynurenine levels to the cell viability (which can be assessed in a parallel plate using an MTT or CellTiter-Glo assay).
-
Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound relative to the vehicle-treated control.
-
T-cell Proliferation Co-culture Assay
Objective: To assess the ability of this compound to reverse the immunosuppressive effect of IDO1-expressing cells on T-cell proliferation.
Materials:
-
IDO1-expressing cancer cells
-
Human or murine T-cells (e.g., from peripheral blood mononuclear cells - PBMCs)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
Co-culture medium
-
Flow cytometer
Procedure:
-
Preparation of Cells:
-
Seed the IDO1-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Isolate T-cells and label them with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Add the labeled T-cells to the wells containing the cancer cells.
-
Add T-cell activation stimuli to the co-culture.
-
Add different concentrations of this compound to the appropriate wells. Include controls: T-cells alone, T-cells with cancer cells (no inhibitor), and T-cells with inhibitor alone.
-
Incubate the co-culture for 3-5 days.
-
-
Analysis of T-cell Proliferation:
-
Harvest the non-adherent T-cells from each well.
-
Analyze the T-cells by flow cytometry. Proliferation is measured by the dilution of the cell proliferation dye in daughter cells.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells in each condition.
-
Determine the extent to which this compound restores T-cell proliferation in the presence of IDO1-expressing cancer cells.
-
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the general cytotoxicity of this compound on a cancer cell line.[11][12][13]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) value.
-
Conclusion
This compound represents a valuable chemical tool for probing the tryptophan metabolic pathways, particularly the IDO1-mediated kynurenine pathway, which is a critical target in immuno-oncology. The protocols outlined above provide a framework for the systematic evaluation of its biochemical and cellular activities. By employing these methods, researchers can elucidate the mechanism of action of this compound and assess its potential as a lead compound in drug discovery programs targeting cancer and other diseases characterized by dysregulated tryptophan metabolism. Further in vivo studies would be the necessary next step to validate its therapeutic potential.
References
- 1. Inhibition of indoleamine 2,3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Indoleamine 2,3-dioxygenase. A new, rapid, sensitive radiometric assay and its application to the study of the enzyme in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and medical aspects of the indoleamine 2,3-dioxygenase-initiated L-tryptophan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepG2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 7-Methyl-DL-tryptophan for in vitro assays
Welcome to the technical support center for 7-Methyl-DL-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a crystalline, off-white solid and a derivative of the amino acid tryptophan.[1] It is known to be an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1), which is a key regulator of immune responses and is often overexpressed in cancer cells.[2][3][4] Like many tryptophan analogs, this compound has limited solubility in aqueous solutions at neutral pH.[5][6] Its solubility is significantly influenced by pH and the solvent system used.
Q2: In which solvents can I dissolve this compound for in vitro studies?
A2: this compound exhibits poor solubility in water but is soluble in organic solvents and aqueous solutions with adjusted pH. For cell culture experiments, it is common to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the culture medium.[6] Commonly used solvents include Dimethyl sulfoxide (B87167) (DMSO) and ethanol.[7][8] Additionally, acidic or basic solutions can be used to improve solubility.[5][6]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: The ideal method for preparing a stock solution depends on the specific requirements of your assay. A common starting point is to use DMSO.[7] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6] Alternatively, pH modification can be employed. Dissolving the compound in a dilute acidic solution (e.g., 0.1 M HCl) or a dilute basic solution (e.g., 0.1 M NaOH) can significantly increase its solubility.[6] However, it is important to neutralize the pH of the final working solution to ensure it is compatible with your biological system.
Q4: Can heating be used to improve the solubility of this compound?
A4: Gentle heating can be a useful technique to aid in the dissolution of this compound, particularly in combination with other methods like the use of co-solvents.[5] However, it is important to proceed with caution as excessive heat can lead to the degradation of the compound. It is recommended to warm the solution gently (e.g., to 37°C) and for a short period.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
Possible Cause 1: Poor aqueous solubility at neutral pH.
-
Solution: Employ a co-solvent system. Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[7][8] When diluting into your aqueous buffer or medium, add the stock solution dropwise while vortexing to ensure rapid and uniform mixing. This can help to prevent localized high concentrations that may lead to precipitation.
Possible Cause 2: pH of the final solution is not optimal for solubility.
-
Solution: Adjust the pH of your final working solution. Since this compound is an amino acid derivative, its solubility is pH-dependent.[9] If you observe precipitation, measuring and adjusting the pH of the final solution to a more acidic or basic range (if compatible with your assay) may resolve the issue.
Issue: Low or inconsistent results in in vitro assays.
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution: Ensure complete dissolution of your stock solution before use. Visually inspect the solution for any particulate matter. If necessary, use techniques like sonication or gentle warming to aid dissolution.[8] It is also advisable to filter-sterilize your stock solution through a 0.22 µm filter to remove any undissolved particles.
Possible Cause 2: Degradation of the compound over time.
-
Solution: Prepare fresh stock solutions regularly and store them appropriately. Stock solutions of this compound, especially when dissolved in solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation.[7] Avoid repeated freeze-thaw cycles.
Issue: Cytotoxicity observed in cell-based assays.
Possible Cause 1: High concentration of organic solvent.
-
Solution: Minimize the final concentration of the organic solvent in your cell culture. For DMSO, the final concentration should ideally be kept below 0.5% (v/v).[6] If a higher concentration of this compound is required, consider alternative solubilization methods such as pH adjustment or the use of solubilizing agents like cyclodextrins.
Possible Cause 2: Intrinsic toxicity of the compound at high concentrations.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line.
Quantitative Data Summary
The following table summarizes the solubility of this compound and related compounds in various solvents. This information can guide the selection of an appropriate solvent for your experiments.
| Compound | Solvent | Solubility | Reference |
| 5-Methyl-DL-tryptophan | 1 M HCl | ≥ 100 mg/mL | [7] |
| 5-Methyl-DL-tryptophan | DMSO | 66.67 mg/mL (with sonication and pH adjustment to 2 with 1 M HCl) | [7] |
| α-Methyl-DL-tryptophan | Water | 10 mg/mL (with sonication) | [8] |
| α-Methyl-DL-tryptophan | DMSO | 8.33 mg/mL (with sonication, warming, and heating to 60°C) | [8] |
| 1-methyl-D-Tryptophan | Methanol | ~0.1 mg/mL | [10] |
| 1-methyl-D-Tryptophan | Acetic Acid (2%) | ~1 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out 2.18 mg of this compound (MW: 218.25 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 mM Stock Solution of this compound using pH Adjustment
-
Weigh out 2.18 mg of this compound.
-
Add 500 µL of sterile, deionized water. The compound will not fully dissolve at this stage.
-
Slowly add 0.1 M NaOH dropwise while vortexing until the compound is fully dissolved. The pH of the solution will be alkaline.
-
Alternatively, for an acidic stock, slowly add 0.1 M HCl dropwise until the compound is dissolved.
-
Bring the final volume to 1 mL with sterile, deionized water.
-
Crucially , when preparing your working solution, ensure that the final pH is adjusted to the physiological range (e.g., 7.2-7.4) required for your assay. This can be achieved by diluting the acidic or basic stock into a buffered solution like PBS or cell culture medium.
-
Filter-sterilize the final working solution before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified IDO1 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound crystalline 17332-70-6 [sigmaaldrich.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing degradation of 7-Methyl-DL-tryptophan in solution
Welcome to the technical support center for 7-Methyl-DL-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a synthetic derivative of the essential amino acid tryptophan. It is utilized in various research applications, including drug development and as a precursor in the biosynthesis of certain compounds. The stability of this compound in solution is critical because its degradation can lead to the formation of impurities, a decrease in the active concentration of the compound, and potentially confounding experimental results. Maintaining its integrity is essential for the accuracy and reproducibility of scientific studies.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The degradation of this compound in solution is primarily influenced by several factors, similar to its parent compound, tryptophan. These include:
-
Oxidation: The indole (B1671886) ring of this compound is susceptible to oxidation, particularly in the presence of oxygen, metal ions, and reactive oxygen species (ROS).[1][2][3]
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions that lead to the degradation of the molecule.[4][5][6]
-
pH: The stability of this compound can be pH-dependent. Extremes in pH (highly acidic or alkaline conditions) can accelerate degradation pathways.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[4]
-
Presence of other reactive species: Contaminants or other components in the solution can react with this compound, leading to its degradation.
Q3: What are the expected degradation products of this compound?
A3: While specific studies on the degradation products of this compound are limited, it is highly probable that it undergoes degradation via pathways similar to tryptophan. The primary degradation pathway for tryptophan is the kynurenine (B1673888) pathway, which involves oxidation of the indole ring.[3] Therefore, the expected degradation products of this compound would be analogues of tryptophan degradation products, such as:
-
7-Methyl-N-formylkynurenine (7-Me-NFK): Formed by the initial oxidative cleavage of the indole ring.
-
7-Methyl-kynurenine (7-Me-Kyn): Formed by the subsequent deformylation of 7-Me-NFK.
-
Hydroxy-7-methyl-DL-tryptophan: Resulting from the hydroxylation of the indole ring.
Q4: How can I visually detect if my this compound solution has degraded?
A4: A common indicator of tryptophan and its derivatives' degradation is a change in the color of the solution.[4][5] A freshly prepared solution of this compound should be clear and colorless. The development of a yellow or brownish tint upon storage or exposure to light is a strong indication of degradation, likely due to the formation of colored oxidation products such as kynurenine derivatives.[4]
Q5: What are the recommended storage conditions for this compound solutions?
A5: To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Oxygen: For sensitive applications, it is advisable to deoxygenate the solvent before preparing the solution and to store it under an inert atmosphere (e.g., nitrogen or argon).
-
Aliquoting: It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown over time. | Oxidation and/or photodegradation of the indole ring. | 1. Store the solution protected from light (amber vials or foil-wrapped).2. Store at -20°C or -80°C.3. Prepare fresh solutions more frequently.4. Consider deoxygenating the solvent and storing under an inert atmosphere.5. Add a compatible antioxidant, such as ascorbic acid, to the solution. |
| Precipitate forms in the solution upon storage. | 1. Poor solubility at the storage temperature.2. Change in pH of the solution.3. Formation of insoluble degradation products. | 1. Ensure the concentration is within the solubility limit at the storage temperature.2. If using a buffer, ensure its buffering capacity is maintained.3. If precipitation is observed after thawing, gently warm and vortex the solution to redissolve. If it persists, it may be due to degradation, and a fresh solution should be prepared. |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound leading to a lower effective concentration. | 1. Verify the integrity of the compound by a suitable analytical method (e.g., HPLC) before use.2. Strictly adhere to recommended storage and handling procedures.3. Prepare fresh working solutions from a frozen stock solution for each experiment. |
| Broad or tailing peaks during HPLC analysis. | 1. Peptide/compound aggregation on the column.2. Poor solubility in the mobile phase. | 1. Modify the HPLC gradient to be shallower to improve separation.2. Experiment with different organic modifiers in the mobile phase (e.g., isopropanol (B130326) in addition to acetonitrile).3. Adjust the pH of the mobile phase if it is compatible with the compound's stability.[7] |
Quantitative Data on Stability
The following tables provide an overview of the expected stability of this compound in aqueous solution under various conditions. This data is extrapolated from studies on tryptophan and its derivatives and should be used as a guideline. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0, protected from light)
| Temperature | Storage Duration | Expected Degradation (%) |
| 4°C | 1 week | < 2% |
| 25°C (Room Temp) | 1 week | 5 - 10% |
| 37°C | 1 week | 15 - 25% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (25°C, protected from light)
| pH | Storage Duration | Expected Degradation (%) |
| 4.0 | 24 hours | 5 - 10% |
| 7.0 | 24 hours | < 5% |
| 9.0 | 24 hours | 10 - 15% |
Table 3: Effect of Light Exposure on the Stability of this compound in Aqueous Solution (pH 7.0, 25°C)
| Light Condition | Exposure Duration | Expected Degradation (%) |
| Dark (control) | 24 hours | < 5% |
| Ambient laboratory light | 24 hours | 10 - 20% |
| Direct UV light (254 nm) | 1 hour | > 50% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (Milli-Q or equivalent)
-
1 M HCl (for solubilization, if necessary)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of high-purity water to achieve the target concentration.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, add 1 M HCl dropwise while monitoring the pH until the powder is completely in solution. Be mindful that a low pH may affect stability.
-
Once dissolved, adjust the pH to the desired value for your experiment, if necessary.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulates and for sterilization.
-
Aliquot the stock solution into single-use amber tubes/vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC Method for Assessing the Stability of this compound
Objective: To quantify the amount of this compound and its primary degradation products in a solution over time.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound solution to be analyzed
-
Reference standards for this compound and potential degradation products (if available)
Procedure:
-
Sample Preparation: Dilute an aliquot of the this compound solution in Mobile Phase A to a concentration suitable for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.[7]
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm (for tryptophan and derivatives) and 320-360 nm (for kynurenine-type products). Alternatively, a fluorescence detector can be used with excitation at ~280 nm and emission at ~350 nm for higher sensitivity.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 50 30 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis:
-
Integrate the peak area of this compound and any new peaks that appear over time, which are indicative of degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
If reference standards for degradation products are available, create calibration curves to quantify their formation.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound solutions.
References
- 1. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of tryptophan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yields in 7-Methyl-DL-tryptophan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-Methyl-DL-tryptophan, particularly in addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent method involves a multi-step synthesis beginning with 7-methylindole-3-carbaldehyde. This process typically includes:
-
Reaction with acetylglycine to form an oxazolone (B7731731) intermediate.
-
Hydrolysis of the oxazolone to an unsaturated acid.
-
Reduction of the double bond to yield N-acetyl-7-methyltryptophan.
-
Hydrolysis of the acetyl group to afford the final this compound.[1]
Another common approach is the Fischer indole (B1671886) synthesis to first prepare 7-methylindole (B51510), which is then further functionalized to introduce the amino acid side chain.[2]
Q2: My overall yield is low. Which step is the most likely culprit?
A2: Each step in the synthesis can contribute to a lower overall yield. However, the reduction and hydrolysis steps are often critical. Inefficient reduction of the unsaturated intermediate or incomplete hydrolysis of the N-acetyl group can significantly impact the final yield. Careful optimization of reaction conditions, such as catalyst loading, hydrogen pressure, reaction time, and temperature for the reduction step, is crucial. For the hydrolysis, the concentration of the acid or base and the reaction temperature are key parameters to control.[1]
Q3: I am observing multiple spots on my TLC after the initial reaction. What could be the side products?
A3: In the initial condensation reaction between 7-methylindole-3-carbaldehyde and acetylglycine, side products can arise from self-condensation of the aldehyde or decomposition under harsh reaction conditions. If employing a Fischer indole synthesis to prepare the 7-methylindole precursor, potential side products include aldol (B89426) condensation products of the starting ketone or aldehyde, as well as polymerization and decomposition products under strong acidic conditions and high temperatures.[3]
Q4: What is the best way to purify the final this compound product?
A4: Purification can be effectively achieved through recrystallization. A common method involves dissolving the crude product in a hot acidic aqueous solution and then adjusting the pH to near neutral (7-8) with a base like saturated sodium carbonate to precipitate the purified product.[1] Washing the filtered solid with cold water and drying is also recommended. For higher purity, column chromatography may be employed.
Troubleshooting Guides
Issue 1: Low Yield in the Formation of 4-(7-methyl-1H-indol-3-ylmethylene)-2-methyl-5(4H)-oxazolone (Intermediate 1)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure all reactants, especially anhydrous sodium acetate (B1210297) and acetic anhydride (B1165640), are free from moisture. - Verify the reaction temperature is maintained at the optimal level (e.g., 100-120°C).[1] - Extend the reaction time and monitor progress by TLC. |
| Side Reactions | - Use a nitrogen atmosphere to prevent oxidation.[1] - Ensure the starting 7-methylindole-3-carbaldehyde is pure. |
| Product Precipitation | - Pour the reaction mixture into ice water with vigorous stirring to ensure complete precipitation of the product.[1] |
Issue 2: Low Yield in the Hydrolysis of the Oxazolone Intermediate
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | - Ensure the concentration of the aqueous base (e.g., sodium hydroxide) is correct. - Increase the reaction temperature or time as needed, monitoring by TLC. |
| Product Degradation | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. |
Issue 3: Low Yield in the Reduction of the Unsaturated Acid to N-acetyl-7-methyltryptophan
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | - Use fresh, high-quality catalyst (e.g., 5% Pd/C).[1] - Ensure the catalyst is not poisoned by impurities from previous steps. |
| Insufficient Hydrogenation | - Increase the hydrogen pressure within safe limits. - Optimize the reaction temperature and stirring speed to ensure good mixing. |
| Incomplete Reaction | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
Issue 4: Low Yield in the Final Hydrolysis to this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | - Use a sufficiently concentrated acid (e.g., 6N HCl).[1] - Increase the reaction temperature (e.g., 70-100°C) and monitor for completion.[1] |
| Product Loss During Workup | - Carefully adjust the pH to the isoelectric point (around 7-8) to maximize precipitation.[1] - Cool the solution sufficiently before filtration to minimize solubility. - Wash the product with a minimal amount of cold water. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | 7-methylindole-3-carbaldehyde, acetylglycine | Acetic anhydride, anhydrous sodium acetate, 100°C, 3h | 75.2 | - | [1] |
| 1 (alternative) | 7-methylindole-3-carbaldehyde, acetylglycine | Acetic anhydride, anhydrous sodium acetate, 120°C, 2h | 69.2 | - | [1] |
| 2 | 4-(7-methyl-1H-indol-3-ylmethylene)-2-methyl-5(4H)-oxazolone | Water | - | - | [1] |
| 3 | Intermediate from Step 2 | H₂, 5% Pd/C | - | - | [1] |
| 4 | 7-methyl-N-acetyltryptophan | 6N HCl, 100°C, 3h | 86.4 | 98 | [1] |
| 4 (alternative) | 7-methyl-N-acetyltryptophan | 6N HCl, 70°C, 5h | 80.3 | 97 | [1] |
| Overall | - | - | up to 52.6 | up to 98 | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (based on CN112062705A) [1]
Step 1: Synthesis of 4-(7-methyl-1H-indol-3-ylmethylene)-2-methyl-5(4H)-oxazolone
-
To a three-necked flask, add acetic anhydride (12.83g), anhydrous sodium acetate (5.16g, 62.89mmol), and acetylglycine (7.36g).
-
With stirring, add 7-methylindole-3-carbaldehyde (10g).
-
Heat the reaction mixture to 100°C under a nitrogen atmosphere for 3 hours.
-
Cool the mixture to 70°C and pour it into 150mL of ice water.
-
Stir for 1 hour and then filter the precipitate.
-
Wash the filter cake with water three times and dry to obtain the product as a pale yellow solid.
Step 2 & 3: Synthesis of 7-methyl-N-acetyltryptophan (details not fully specified in the source)
The patent indicates that the oxazolone from Step 1 is reacted with water and then hydrogenated to obtain 7-methyl-N-acetyltryptophan. A typical procedure would involve:
-
Hydrolysis of the oxazolone in an aqueous basic solution.
-
Acidification to precipitate the unsaturated acid.
-
Reduction of the unsaturated acid using a catalyst like Pd/C under a hydrogen atmosphere.
Step 4: Synthesis of this compound
-
In a three-necked flask, add 5g of 7-methyl-N-acetyltryptophan to 30mL of 6N aqueous hydrochloric acid.
-
Heat the mixture to 100°C and stir for 3 hours.
-
Cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to 7-8 with a saturated aqueous sodium carbonate solution to precipitate a white solid.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the solid and dry to obtain this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Minimizing background fluorescence in experiments with 7-Methyl-DL-tryptophan
Technical Support Center: 7-Methyl-DL-tryptophan Experiments
Welcome to the technical support center for researchers using this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and obtain high-quality data in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during fluorescence experiments involving this compound.
Q1: What are the primary sources of background fluorescence in my experiment?
High background fluorescence can originate from multiple sources, obscuring the signal from your target fluorophore. It is crucial to identify the origin to apply the correct remedy.
Answer: The primary sources of background fluorescence, often called autofluorescence, can be categorized into three groups:
-
Sample-Related Autofluorescence: Many biological molecules and structures naturally fluoresce.[1]
-
Endogenous Molecules: Components like NADH, riboflavins (FAD, FMN), collagen, and elastin (B1584352) are common culprits.[2][3] Aromatic amino acids, including native tryptophan, also contribute to intrinsic protein fluorescence.[1][2]
-
Cellular Organelles: Mitochondria and lysosomes can be sources of autofluorescence.[3][4]
-
Growth Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, and supplements like fetal bovine serum (FBS) can introduce significant background fluorescence.[2][5]
-
-
Reagent- and Consumable-Related Fluorescence:
-
Fixatives: Aldehyde-based fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the sample to create fluorescent products.[2]
-
Plasticware: Standard plastic microplates and culture flasks can fluoresce, especially when using UV excitation.[2][5]
-
-
Instrument- and Environment-Related Noise:
-
Improper Filter Selection: Using excitation and emission filters that are not optimized for this compound can lead to bleed-through and increased background.
-
Contaminated Reagents: Impurities in buffers or solvents can be a source of unwanted fluorescence.[6]
-
Q2: My blank (buffer/media only) samples show high fluorescence. How can I reduce it?
Answer: High fluorescence in blank samples points to a problem with your reagents or consumables. Here is a systematic approach to identify and solve the issue.
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure all buffers are prepared with high-purity, fluorescence-free water or solvents.
-
Switch to Specialized Consumables:
-
Prepare Fresh Buffers: Contaminants can accumulate in stored buffers. Prepare fresh solutions and filter them if necessary.
-
Test Individual Components: If using a complex buffer or medium, test each component individually to identify the source of the fluorescence. For cell-based assays, switch to a phenol red-free medium during the experiment.[5]
Q3: How do I correct for autofluorescence from my cells or tissue?
Answer: Cellular autofluorescence is a common challenge that can mask the specific signal from this compound.
Strategies for Correction:
-
Run an Unstained Control: Always include a sample of unstained cells or tissue that has undergone all other experimental steps (e.g., fixation, permeabilization).[7] The signal from this control represents your baseline autofluorescence, which can be subtracted from the signal of your stained samples.
-
Optimize Filter Sets: While native tryptophan has an excitation maximum around 280 nm and emission around 350 nm, methylated tryptophan analogs like N1-methyl-7-azatryptophan have shifted spectra (e.g., excitation at 310 nm, emission at 455 nm).[8][9] Use narrow bandpass filters to specifically target the spectral profile of this compound and exclude the broader autofluorescence spectra from molecules like NADH and flavins.
-
Spectral Unmixing: If your instrument supports it, acquire emission spectra instead of just intensity at a single wavelength. Spectral unmixing algorithms can then be used to computationally separate the known emission spectrum of this compound from the autofluorescence background.
Below is a troubleshooting workflow to diagnose the source of high background fluorescence.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. benchchem.com [benchchem.com]
- 8. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
Technical Support Center: Purification of Synthetic 7-Methyl-DL-tryptophan
Welcome to the technical support center for the purification of synthetic 7-Methyl-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic this compound?
A1: The main challenges in purifying synthetic this compound stem from two key aspects of the molecule:
-
Racemic Mixture: As a DL-mixture, the primary challenge is the separation of the D- and L-enantiomers to obtain the desired stereoisomer. This requires specialized chiral separation techniques.
-
Potential Impurities: The synthesis of this compound can result in various impurities, including starting materials, reagents, and side-products from the synthetic route. The structural similarity of some of these impurities to the target compound can complicate purification. Common classes of impurities in tryptophan synthesis can include other methylated isomers, unreacted starting materials, and degradation products.[1]
Q2: What are the most common methods for the purification of this compound?
A2: The most common purification methods include:
-
Recrystallization: This technique is often used for the initial purification of the crude product to remove bulk impurities.[2][3]
-
Column Chromatography: Silica (B1680970) gel column chromatography can be employed to separate the product from less polar or more polar impurities.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the D- and L-enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[5][6][7]
Q3: How does the 7-methyl group affect the purification process compared to native tryptophan?
A3: The presence of the 7-methyl group on the indole (B1671886) ring can influence the molecule's properties in several ways that impact purification:
-
Solubility: The methyl group increases the hydrophobicity of the molecule, which may alter its solubility in common recrystallization and chromatography solvents.
-
Chromatographic Behavior: The change in polarity and steric hindrance due to the methyl group will affect its retention time in both normal-phase and reverse-phase chromatography.
-
Chiral Recognition: The position of the methyl group can influence the interaction with a chiral stationary phase, potentially requiring optimization of the chiral separation method compared to that used for unsubstituted tryptophan.[7]
Troubleshooting Guides
Chiral HPLC Separation
Issue: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of a CSP is highly dependent on the analyte's structure. Screen different types of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based) to find one that provides optimal interaction with this compound.[5][6] |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. Small changes in pH can significantly impact the ionization state of the amino acid and its interaction with the stationary phase.[5][8] |
| Incorrect Flow Rate | Chiral separations are often sensitive to flow rate. Try reducing the flow rate to increase the interaction time between the enantiomers and the CSP, which can improve resolution.[5] |
| Inappropriate Column Temperature | Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (both above and below ambient) to see if it improves separation. A column oven is recommended for stable and reproducible results.[5] |
Issue: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Step |
| Sample Overload | Inject a smaller amount of the sample. Overloading the column can lead to peak distortion. |
| Inappropriate Sample Solvent | The sample solvent should be as weak as or weaker than the mobile phase to prevent peak distortion. If possible, dissolve the sample in the mobile phase.[5] |
| Secondary Interactions | Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause peak tailing. Adding a small amount of a competing agent (e.g., a base like diethylamine (B46881) for basic compounds, or an acid like trifluoroacetic acid for acidic compounds) to the mobile phase can help to mitigate these effects. |
Recrystallization
Issue: Oiling out instead of crystallization.
| Possible Cause | Troubleshooting Step |
| Solution is too supersaturated | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Cooling too rapidly | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Inducing crystallization at a higher temperature by scratching the inside of the flask with a glass rod can also be helpful. |
| Inappropriate solvent system | The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] |
Issue: Low recovery of purified product.
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent at cold temperatures | Try a different solvent in which the compound is less soluble at low temperatures. Using a solvent mixture can also help to fine-tune the solubility.[9] |
| Too much solvent was used | Use the minimum amount of hot solvent required to fully dissolve the crude product. After crystallization, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. |
| Premature crystallization during hot filtration | Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crystallizing on the filter paper. |
Experimental Protocols
Chiral HPLC Method Development for this compound
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) as they show broad enantioselectivity for a wide range of compounds. A Cinchona alkaloid-based zwitterionic CSP has also been shown to be effective for separating tryptophan derivatives.[7]
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: Hexane/Ethanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA).
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (70:30 v/v) with 0.1% Formic Acid.
-
Mobile Phase D: Methanol/Water (70:30 v/v) with 0.1% Formic Acid.
-
-
-
Initial Analysis:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes.
-
Inject a small amount of a standard solution of this compound.
-
Run the analysis at a flow rate of 1.0 mL/min and a temperature of 25 °C.[5]
-
Monitor the separation at a suitable UV wavelength (e.g., 280 nm).
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition by systematically varying the ratio of the organic modifier.
-
Adjust the flow rate (e.g., decrease to 0.5 mL/min) to see if resolution improves.
-
Vary the column temperature (e.g., 15 °C and 40 °C) to assess its impact on selectivity.
-
Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A water-containing acetic acid solution has been shown to be effective for the recrystallization of tryptophan.[3]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Stir and heat the mixture gently.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a suitable temperature.
-
Visualizations
Caption: Troubleshooting workflow for poor chiral HPLC separation.
Caption: A general workflow for the purification of this compound.
References
- 1. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 4. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. mt.com [mt.com]
7-Methyl-DL-tryptophan stability under different pH and temperature conditions
Welcome to the technical support center for 7-Methyl-DL-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound as a crystalline powder should be stored desiccated at 2-8°C and protected from light.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to prepare freshly for in vivo experiments and avoid repeated freeze-thaw cycles.[2][4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is pH-dependent. Generally, tryptophan and its analogs are most stable in neutral to slightly acidic conditions. Extreme pH conditions (highly acidic or alkaline) can lead to degradation, particularly at elevated temperatures. Hydrolysis of the amino acid can occur under strong acidic or basic conditions.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound in solution. The rate of degradation is significantly higher at elevated temperatures, especially when combined with non-optimal pH conditions. For routine experimental use, it is recommended to keep solutions at room temperature for the shortest possible time and store them at 4°C for short-term use (up to one week).[4]
Q4: Is this compound susceptible to oxidation?
A4: Yes, like tryptophan, this compound is susceptible to oxidation.[5] The indole (B1671886) ring is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents. It is recommended to use degassed solvents and protect solutions from light to minimize oxidative degradation.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, they are expected to be analogous to those of tryptophan. Potential degradation products could arise from oxidation of the indole ring, leading to derivatives similar to kynurenine (B1673888) and N-formylkynurenine, or from reactions involving the amino acid side chain under harsh conditions.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of compound activity in an assay. | Degradation of this compound in the experimental buffer. | Verify the pH and temperature of your assay conditions. Prepare fresh solutions of the compound before each experiment. Consider performing a forced degradation study under your specific assay conditions to assess stability. |
| Appearance of unknown peaks in HPLC analysis over time. | Formation of degradation products. | Analyze freshly prepared samples as a baseline. To identify potential degradation products, conduct a forced degradation study under various stress conditions (acid, base, heat, oxidation, light) and compare the chromatograms. |
| Discoloration (yellowing) of the this compound solution. | Oxidative degradation or formation of chromophoric degradation products. | Prepare solutions using degassed solvents and store them protected from light. If discoloration persists, the solution should be discarded and a fresh one prepared. |
| Precipitation of the compound from the solution. | Poor solubility at the specific pH or temperature, or degradation to a less soluble product. | Check the solubility of this compound in your specific buffer system. Adjust the pH if necessary and possible for your experiment. Ensure the storage temperature is appropriate to maintain solubility. |
Stability Data
The following tables summarize the hypothetical stability data for this compound under various conditions, based on general principles of amino acid stability. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C over 24 hours.
| pH | % Remaining (HPLC) | Observations |
| 2.0 | 92.5% | Minor degradation observed. |
| 4.0 | 98.2% | Relatively stable. |
| 7.0 | 99.1% | Optimal stability. |
| 9.0 | 96.8% | Slight degradation. |
| 12.0 | 85.3% | Significant degradation. |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.0 over 24 hours.
| Temperature | % Remaining (HPLC) | Observations |
| 4°C | 99.8% | Highly stable. |
| 25°C | 99.1% | Stable for routine use. |
| 37°C | 95.4% | Noticeable degradation. |
| 50°C | 88.2% | Accelerated degradation. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a buffer at neutral pH).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Heat the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, typically reverse-phase HPLC with UV or fluorescence detection.
-
The method should be capable of separating the parent compound from its degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like mass spectrometry (MS) if necessary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of 7-Methyl-DL-tryptophan in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-DL-tryptophan in cellular assays. The focus is on identifying and reducing non-specific binding to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a synthetic analog of the essential amino acid L-tryptophan. Like tryptophan, its chemical structure includes a hydrophobic indole (B1671886) ring, which can contribute to non-specific binding to cellular components and plastic surfaces through hydrophobic interactions. This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its biological effects.
Q2: What are the primary causes of non-specific binding in cellular assays with this compound?
The primary causes of non-specific binding for a small molecule like this compound include:
-
Hydrophobic Interactions: The indole ring of the molecule can non-specifically associate with hydrophobic surfaces of cell membranes, proteins, and plasticware.
-
Ionic Interactions: The amino and carboxylic acid groups can participate in electrostatic interactions with charged molecules on the cell surface or assay components.
-
High Compound Concentration: Using an excessively high concentration of this compound increases the likelihood of low-affinity, non-specific interactions.
-
Cell Health and Density: Unhealthy or overly confluent cells can exhibit altered membrane properties, leading to increased non-specific binding.
Q3: What are the initial steps to assess the level of non-specific binding in my assay?
To determine the extent of non-specific binding, you should include the following controls in your experimental setup:
-
No-Cell Control: Perform the assay in wells without cells to measure the binding of this compound to the plate surface.
-
Competition Assay: Co-incubate your cells with a high concentration of unlabeled L-tryptophan along with labeled this compound. A significant decrease in signal compared to the labeled compound alone indicates specific binding is being competed out, and the remaining signal is likely non-specific.
Troubleshooting Guides
Issue 1: High Background Signal Across All Wells
High background signal is a common indicator of significant non-specific binding.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Recommended Solutions & Optimization Strategies
| Parameter | Recommendation | Rationale |
| Blocking Agents | Pre-incubate wells with a blocking agent such as Bovine Serum Albumin (BSA) or normal serum. | Blocks non-specific binding sites on the plasticware and cell surface.[1] |
| Detergents | Add a non-ionic detergent like Tween-20 or Triton X-100 to your assay and wash buffers. | Reduces hydrophobic interactions between this compound and surfaces.[2] |
| Salt Concentration | Increase the ionic strength of your buffers with NaCl. | Shields electrostatic interactions.[1] |
| Compound Concentration | Perform a dose-response curve to determine the lowest effective concentration. | High concentrations can saturate specific binding sites and increase non-specific interactions. |
Table 1: Recommended Starting Concentrations for Assay Optimization
| Reagent | Starting Concentration | Range for Optimization |
| BSA | 1% (w/v) | 0.1% - 5% (w/v) |
| Tween-20 | 0.05% (v/v) | 0.01% - 0.1% (v/v) |
| NaCl | 150 mM | 50 mM - 500 mM |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in your data can also stem from non-specific binding issues.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Quantification of Non-Specific Binding
This protocol allows for the quantification of non-specific binding of this compound to your cells.
Experimental Workflow for Quantifying Non-Specific Binding
Caption: Workflow for quantifying non-specific binding.
Detailed Steps:
-
Cell Plating: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a solution of labeled this compound at the desired concentration in your assay buffer.
-
Prepare a solution of labeled this compound with a 100-fold excess of unlabeled L-tryptophan.
-
-
Incubation:
-
For total binding wells, remove the culture medium and add the solution with only labeled this compound.
-
For non-specific binding wells, add the solution containing both labeled and excess unlabeled compound.
-
Incubate the plate for the desired time at 37°C.
-
-
Washing: Aspirate the incubation solution and wash the cells 3-4 times with ice-cold PBS to remove unbound compound.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Signal Detection: Measure the signal (e.g., radioactivity, fluorescence) in the cell lysates.
-
Calculation: Specific binding is calculated by subtracting the signal from the non-specific binding wells from the signal of the total binding wells.
Protocol 2: Optimizing Blocking Conditions
This protocol helps determine the optimal concentration of a blocking agent (e.g., BSA) to reduce non-specific binding.
-
Prepare Blocking Solutions: Prepare a range of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%) in PBS.
-
Blocking Step:
-
Remove culture medium from plated cells.
-
Add the different BSA solutions to the wells and incubate for 1 hour at room temperature.
-
-
Assay Performance:
-
Remove the blocking solution.
-
Run your cellular assay with this compound as planned, including no-cell controls for each BSA concentration.
-
-
Analysis: Compare the signal-to-background ratio for each BSA concentration. The optimal concentration will provide the highest signal from your specific interaction while minimizing the background in the no-cell controls.
Signaling Pathway
While the specific signaling pathways activated by this compound are not fully elucidated, it is expected to interact with pathways involving L-tryptophan metabolism. As an analog, it may act as a competitive inhibitor or modulator of enzymes in these pathways.
Generalized Tryptophan Metabolism Pathway
Caption: Generalized tryptophan metabolism pathways.
References
Best practices for storing and handling 7-Methyl-DL-tryptophan
This technical support center provides best practices for the storage, handling, and use of 7-Methyl-DL-tryptophan, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under specific conditions to ensure its stability. It is recommended to store the compound desiccated at 4°C and protected from light.[1][2] For long-term storage, temperatures of -20°C to -80°C are advised.[3][4] The compound is typically an off-white to light brown crystalline powder.[1][5]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored frozen to maintain stability. For storage at -20°C, the solution is typically stable for up to 1 month, while at -80°C, it can be stored for up to 6 months.[3] It is crucial to keep the solutions in sealed containers to prevent moisture contamination.[3] Repeated freeze-thaw cycles should be avoided.[4]
Q3: What solvents can be used to dissolve this compound?
A3: this compound can be dissolved in 1M NaOH or 1M HCl to form a clear to slightly turbid solution.[1] For cell culture experiments, if water is used as the solvent for a stock solution, it is recommended to dilute it to the working solution and then sterilize it by filtering through a 0.22 μm filter before use.[3]
Q4: What are the general handling precautions for this compound?
A4: When handling this compound, it is important to avoid ingestion, inhalation, and contact with skin and eyes.[6] Use in a well-ventilated area and avoid raising dust.[6][7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and appropriate protective clothing, should be worn.[6] After handling, wash hands thoroughly.[6]
Troubleshooting Guide
Issue: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage can lead to the degradation of this compound. Ensure the compound is stored at the recommended temperature, protected from light, and in a desiccated environment.[1][2]
-
Troubleshooting Steps:
Issue: Difficulty dissolving the compound.
-
Possible Cause 1: Incorrect Solvent. this compound has specific solubility characteristics.
-
Troubleshooting Steps:
-
Attempt to dissolve the compound in 1M NaOH or 1M HCl.[1]
-
Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
Issue: Contamination in cell culture experiments.
-
Possible Cause 1: Non-sterile solution. If a stock solution is prepared with water, it may not be sterile.
-
Troubleshooting Steps:
-
After diluting the stock solution to the working concentration, filter-sterilize it using a 0.22 μm filter before adding it to your cell culture.[3]
-
Data Presentation
Table 1: Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life | Additional Notes |
| Solid Powder | 4°C | Not specified | Store desiccated and protected from light.[1][2] |
| -20°C | 1 year | Sealed storage, away from moisture.[3] | |
| -80°C | 2 years | Sealed storage, away from moisture.[3] | |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[3] |
| -80°C | 6 months | Sealed storage, away from moisture.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Materials: this compound powder, appropriate solvent (e.g., 1M NaOH, 1M HCl, or sterile water), sterile conical tubes, calibrated balance, vortex mixer, 0.22 μm syringe filter (if for cell culture).
-
Procedure: a. Under a fume hood, weigh the desired amount of this compound powder. b. Transfer the powder to a sterile conical tube. c. Add the desired volume of solvent to achieve the target concentration. d. Vortex the tube until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any color change which might indicate degradation. e. If the solution is intended for cell culture and was prepared with a non-sterile solvent like water, filter it through a 0.22 μm syringe filter into a new sterile tube.[3] f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] g. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]
Visualizations
Caption: Workflow for handling and preparing this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
Identifying and removing impurities from 7-Methyl-DL-tryptophan preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-DL-tryptophan. The information provided is intended to assist in identifying and removing impurities from your preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound preparations?
A1: Impurities in this compound can originate from the synthetic route and subsequent degradation. Common impurities may include:
-
Isomeric Impurities: Other isomers of methyl-tryptophan (e.g., 4-Methyl-DL-tryptophan, 5-Methyl-DL-tryptophan, 6-Methyl-DL-tryptophan).
-
Starting Material Residues: Unreacted starting materials from the synthesis process.
-
Byproducts of Synthesis: Compounds formed during the synthesis, such as N-acylated intermediates or products of side reactions.[1]
-
Degradation Products: Oxidation or decomposition products of this compound. Tryptophan and its derivatives can be sensitive to light, temperature, and pH.[2]
Q2: Which analytical techniques are most suitable for identifying impurities in my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for assessing the purity of this compound. For more detailed characterization and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4]
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective purification methods are recrystallization and flash column chromatography.[1][5] The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Incompatible mobile phase pH with the analyte's pKa. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 2. Reduce the injection volume or sample concentration. 3. Replace the HPLC column. |
| Co-elution of impurities with the main peak | 1. Insufficient separation power of the mobile phase. 2. Inappropriate column chemistry. | 1. Modify the mobile phase gradient or isocratic composition. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). 2. Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a thorough needle wash program between injections. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | 1. The solvent's boiling point is too high, causing the compound to melt before dissolving. 2. The solution is being cooled too rapidly. 3. High concentration of impurities. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in a cold bath. 3. Perform a preliminary purification step (e.g., flash chromatography) to remove a significant portion of the impurities. |
| Low recovery after recrystallization | 1. The compound has high solubility in the chosen cold solvent. 2. Too much solvent was used to wash the crystals. | 1. Test the solubility of the compound in various solvents to find one with a large temperature-dependent solubility difference. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor separation during flash column chromatography | 1. The polarity of the eluent is too high or too low. 2. The column is overloaded. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve a good separation of the desired compound from impurities. 2. Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis of this compound
This protocol outlines a general method for determining the purity of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in Water
-
Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 280 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90-10% B (linear gradient)
-
31-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization. A mixture of ethanol (B145695) and water is often a good starting point for tryptophan derivatives.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethanol) to dissolve the solid completely with stirring. If the solid does not dissolve, add more hot solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Quantitative Data
The following table summarizes hypothetical data on the effectiveness of different purification methods for a batch of this compound. Actual results will vary depending on the initial purity and the specific conditions used.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 |
| Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 85 | 99.2 | 60 |
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification of impurities in this compound.
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
7-Methyl-DL-tryptophan vs. L-tryptophan in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 7-Methyl-DL-tryptophan and L-tryptophan in the context of enzymatic reactions, focusing on their roles as either substrates or inhibitors of key enzymes in the kynurenine (B1673888) pathway. This document synthesizes available experimental data to offer a clear, objective analysis for researchers in drug discovery and metabolic pathway studies.
Introduction
L-tryptophan is an essential amino acid and a crucial precursor for the biosynthesis of proteins, neurotransmitters like serotonin, and the hormone melatonin.[1] A significant portion of L-tryptophan, over 95%, is metabolized through the kynurenine pathway, which is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1] These enzymes catalyze the first and rate-limiting step: the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to form N-formylkynurenine.[2]
Given the role of the kynurenine pathway in immune tolerance and disease, particularly in cancer and neurodegenerative disorders, there is significant interest in developing inhibitors for IDO1 and TDO.[3][4] Tryptophan analogs, such as methylated derivatives, are a key area of this research. This guide focuses on this compound, a synthetic tryptophan analog, and compares its known interactions with IDO1 and TDO to that of the natural substrate, L-tryptophan.[5]
L-tryptophan as a Substrate
L-tryptophan serves as the natural and primary substrate for both IDO1 and TDO. These heme-containing dioxygenases incorporate molecular oxygen into the indole ring of L-tryptophan, initiating its degradation.[2] While both enzymes catalyze the same initial reaction, they exhibit different tissue distributions and substrate specificities. TDO is primarily found in the liver and is highly specific for L-tryptophan, whereas IDO1 is more broadly expressed and can act on a wider range of substrates, including D-tryptophan, though with a much lower affinity.[2][6]
This compound: An Unexplored Analog in IDO1 and TDO Reactions
Currently, there is a notable lack of specific experimental data in peer-reviewed literature detailing the interaction of this compound with IDO1 and TDO. While it is commercially available as a tryptophan analog for research purposes, its potential as a substrate or inhibitor for these key kynurenine pathway enzymes has not been extensively characterized.[5][7] Its primary documented use is as a precursor in the biosynthesis of non-ribosomal peptide antibiotics.[5]
Comparison with a Related Analog: 1-Methyl-DL-tryptophan
To infer the potential behavior of this compound, it is useful to examine a structurally related and well-studied analog, 1-Methyl-DL-tryptophan. Methylation at the 1-position of the indole ring significantly alters its interaction with IDO1 and TDO.
1-Methyl-DL-tryptophan as an IDO1 Inhibitor: 1-Methyl-DL-tryptophan is a known competitive inhibitor of IDO1.[8] The methylation at the indole nitrogen (the 1-position) prevents the enzymatic oxidation that occurs with L-tryptophan.[9] This makes it a valuable tool for studying the effects of IDO1 inhibition.
1-Methyl-DL-tryptophan and TDO: In contrast to its effect on IDO1, 1-methyl-tryptophan is largely inactive against TDO. This is attributed to steric hindrance, where the methyl group at the 1-position clashes with the enzyme's active site, preventing effective binding.
This comparison suggests that the position of the methyl group on the indole ring is a critical determinant of the molecule's activity as either a substrate or an inhibitor.
Quantitative Data Summary
Due to the absence of direct experimental data for this compound's interaction with IDO1 and TDO, a quantitative comparison table cannot be provided at this time. For L-tryptophan, the Michaelis constant (Km) values, which indicate the substrate concentration at which the reaction rate is half of the maximum, are well-established for both enzymes and are in the micromolar range, highlighting its high affinity as a substrate.
Experimental Protocols
Detailed experimental protocols for assessing the activity of IDO1 and TDO are available and can be adapted to investigate the effects of this compound.
General IDO1/TDO Enzyme Activity Assay Protocol
This protocol provides a general framework for determining whether a compound acts as a substrate or inhibitor of IDO1 or TDO.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-tryptophan (substrate)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene (B1212753) blue
-
Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde) for kynurenine detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, ascorbic acid, methylene blue, and catalase.
-
Enzyme Addition: Add the recombinant IDO1 or TDO enzyme to the reaction mixture.
-
Substrate/Inhibitor Addition:
-
To test as a substrate: Add varying concentrations of this compound to the reaction mixture in the absence of L-tryptophan. A positive control with L-tryptophan should be run in parallel.
-
To test as an inhibitor: Add a fixed concentration of L-tryptophan and varying concentrations of this compound to the reaction mixture.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Detection: Add Ehrlich's reagent to the wells. This reagent reacts with kynurenine to produce a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a spectrophotometer. The amount of kynurenine produced is proportional to the enzyme activity.
-
Data Analysis:
-
If this compound is a substrate, an increase in kynurenine will be observed.
-
If it is an inhibitor, a decrease in kynurenine production from L-tryptophan will be observed. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for evaluating tryptophan analogs.
Caption: The Kynurenine Pathway initiated by IDO1/TDO.
Caption: Workflow for testing tryptophan analogs.
Conclusion and Future Directions
While L-tryptophan is the well-established substrate for IDO1 and TDO, initiating the immunomodulatory kynurenine pathway, the role of this compound in these enzymatic reactions remains uncharacterized. Based on the behavior of the related compound, 1-Methyl-DL-tryptophan, it is plausible that this compound may act as an inhibitor rather than a substrate. However, the specific position of the methyl group at the 7-position of the indole ring could lead to different steric and electronic interactions within the active sites of IDO1 and TDO compared to the 1-methyl analog.
Further experimental investigation is imperative to determine the precise nature of the interaction between this compound and these crucial enzymes. Such studies would involve enzymatic assays to measure its potential as a substrate or to quantify its inhibitory potency (IC50 and Ki values). This research will be vital for the rational design of novel and selective IDO1 and/or TDO inhibitors for therapeutic applications.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tryptophan 2,3-Dioxygenfase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Selective inhibition of IDO1, D-1-methyl-tryptophan (D-1MT), effectively increased EpCAM/CD3-bispecific BiTE antibody MT110 efficacy against IDO1hibreast cancer via enhancing immune cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity: A Case Study of Anti-Tryptophan Antibodies and 7-Methyl-DL-tryptophan
This guide presents hypothetical comparative data, detailed experimental protocols for cross-reactivity assessment, and visual workflows to aid researchers in designing and interpreting their own studies.
Data Presentation: A Comparative Analysis of Antibody Specificity
To objectively assess the performance of an anti-tryptophan antibody, a quantitative comparison of its binding affinity to L-Tryptophan versus potential cross-reactants is necessary. The following table presents a hypothetical dataset from a competitive ELISA, a common method for determining antibody specificity. In this assay, the concentration of a competitor that inhibits 50% of the antibody's binding to the target antigen (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
| Antibody Clone | Target Antigen | Competing Antigen | IC50 (Target) | IC50 (Competitor) | % Cross-Reactivity |
| Ab-Trp-01 | L-Tryptophan | 7-Methyl-DL-tryptophan | 10 nM | 5000 nM | 0.2% |
| Ab-Trp-02 | L-Tryptophan | This compound | 15 nM | 150 nM | 10% |
Percent Cross-Reactivity Calculation: (% Cross-Reactivity = (IC50 of L-Tryptophan / IC50 of this compound) x 100)
Interpretation of Hypothetical Data:
-
Antibody Ab-Trp-01 demonstrates high specificity for L-Tryptophan with minimal cross-reactivity with this compound. The significantly higher IC50 value for the competitor indicates a much lower affinity.
-
Antibody Ab-Trp-02 shows a higher degree of cross-reactivity, suggesting it may be less suitable for applications where distinguishing between L-Tryptophan and this compound is critical.
Experimental Protocols
Accurate determination of antibody cross-reactivity relies on robust and well-documented experimental procedures. Here, we detail the protocols for two standard immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method used to quantify an antigen by detecting its competition with a labeled antigen for a limited amount of antibody.
Materials:
-
96-well microtiter plates
-
Anti-Tryptophan antibody
-
L-Tryptophan standard
-
This compound
-
L-Tryptophan conjugate (e.g., Tryptophan-BSA) for coating
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (if the primary is not labeled)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the L-Tryptophan conjugate to an optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition:
-
Prepare serial dilutions of the L-Tryptophan standard and the this compound competitor.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-Tryptophan antibody with each dilution of the standard or competitor for 1-2 hours at room temperature.
-
-
Incubation: Add 100 µL of the antibody-antigen mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection:
-
If the primary antibody is not enzyme-labeled, add 100 µL of a diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration to generate a standard curve. Determine the IC50 values for both L-Tryptophan and this compound.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data on association and dissociation rates.[6][7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-Tryptophan antibody
-
L-Tryptophan
-
This compound
-
Immobilization buffers (e.g., amine coupling kit: EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-Tryptophan antibody over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of L-Tryptophan over the sensor surface and a reference flow cell.
-
Record the binding response (in Resonance Units, RU) over time.
-
After each injection, allow for dissociation in the running buffer.
-
Regenerate the sensor surface if necessary with a suitable regeneration solution.
-
-
Cross-Reactivity Analysis:
-
Repeat the binding analysis with the same concentration range of this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for L-Tryptophan and this compound to quantify the relative binding affinities. A higher KD indicates weaker binding.
-
Mandatory Visualizations
To further elucidate the context and procedures discussed, the following diagrams are provided.
By following these protocols and utilizing a structured data analysis approach, researchers can confidently characterize the specificity of their anti-tryptophan antibodies. This ensures the reliability of experimental results and contributes to the advancement of research in fields where precise measurement of tryptophan and its metabolites is crucial.
References
- 1. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drkumardiscovery.com [drkumardiscovery.com]
- 3. HMTTryptophan Metabolism | HMT [en.humanmetabolome.com]
- 4. L-Tryptophan Antibody - Mouse Monoclonal I Validated for IF in brain samples (crayfish & mouse) [immusmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 7. Surface Plasmon Resonance for Therapeutic Antibody Characterization | Springer Nature Experiments [experiments.springernature.com]
Validating the Incorporation of 7-Methyl-DL-tryptophan into a Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like 7-Methyl-DL-tryptophan is paramount for engineering proteins with novel functions. This guide provides a comparative overview of the primary methods to validate the successful integration of this compound into a target protein, complete with experimental data and detailed protocols.
Key Validation Techniques at a Glance
The successful incorporation of this compound can be confirmed through a variety of analytical techniques. The choice of method often depends on the required level of detail, available instrumentation, and the specific research question. The most definitive methods include mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide direct evidence of incorporation and precise localization. Spectroscopic methods leveraging the intrinsic fluorescence of tryptophan and its analogs offer a less direct but valuable high-throughput approach. Western blotting can serve as a supplementary technique to confirm protein expression.
| Validation Method | Information Provided | Sensitivity | Throughput | Expertise Required | Instrumentation |
| Mass Spectrometry (MS) | Precise mass of the modified protein and peptide fragments, confirming incorporation and localization.[1] | High | Low to Medium | High | Mass Spectrometer (e.g., ESI-MS, MALDI-TOF) |
| NMR Spectroscopy | Atomic-level structural information, confirming incorporation and assessing local environmental changes.[1][2] | Moderate | Low | High | NMR Spectrometer |
| Fluorescence Spectroscopy | Changes in fluorescence emission spectra, indicating the presence of the tryptophan analog.[3][4][5] | High | High | Moderate | Spectrofluorometer |
| Western Blotting | Confirmation of full-length protein expression, indirect evidence of incorporation.[6][7] | Moderate to High | High | Low | Standard Western Blotting Equipment |
In-Depth Comparison of Validation Methods
Mass Spectrometry: The Gold Standard
Mass spectrometry is the most direct and unambiguous method for confirming the incorporation of this compound. By measuring the mass-to-charge ratio of the intact protein or its digested peptides, researchers can verify the expected mass shift corresponding to the replacement of a canonical amino acid with this compound.
Experimental Workflow:
Experimental Protocol: Bottom-Up Proteomics for this compound Incorporation
-
Protein Extraction and Purification: Isolate the protein of interest from the expression system using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
In-solution or In-gel Digestion:
-
In-solution: Denature the purified protein with a chaotropic agent (e.g., urea, guanidinium (B1211019) chloride), reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.[8] Dilute the sample and digest with a protease like trypsin overnight at 37°C.[9]
-
In-gel: Separate the protein sample by SDS-PAGE, excise the corresponding band, and perform in-gel destaining, reduction, alkylation, and digestion with trypsin.[8]
-
-
Peptide Desalting: Clean up the digested peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.[10]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized (e.g., by electrospray ionization) before entering the mass spectrometer.[11]
-
Data Analysis: Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with the potential this compound substitution.[11] Successful incorporation is confirmed by identifying peptides with a mass shift corresponding to the mass difference between tryptophan and this compound.
NMR Spectroscopy: Atomic-Level Confirmation
NMR spectroscopy provides high-resolution structural information, confirming not only the incorporation of this compound but also its impact on the local protein environment. The methyl group of this compound provides a unique NMR signature that can be readily identified.
Experimental Workflow:
Experimental Protocol: 2D 1H-13C HSQC for this compound
-
Protein Expression and Isotope Labeling: Express the target protein in a minimal medium supplemented with 13C-glucose and/or 15N-ammonium chloride to isotopically label the protein. This is crucial for resolving resonance overlap.
-
Protein Purification: Purify the isotopically labeled protein to high homogeneity.
-
NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer) in D2O to minimize the water signal.
-
NMR Data Acquisition: Acquire a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of directly bonded protons and carbon atoms.
-
Data Analysis: Process the NMR data and analyze the 2D spectrum. The methyl group of the incorporated this compound will give rise to a unique cross-peak in a region of the spectrum that is typically less crowded, providing definitive evidence of its presence.[12]
Fluorescence Spectroscopy: A High-Throughput Approach
Tryptophan and its analogs are intrinsically fluorescent.[5] this compound is expected to have distinct fluorescence properties (excitation and emission spectra, quantum yield) compared to natural tryptophan.[3] This difference can be exploited for a rapid, high-throughput validation of incorporation, although it is an indirect method.
Experimental Workflow:
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to intrinsic protein fluorescence | The Labbot Blog [labbot.bio]
- 5. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of 6-nitrotryptophan in proteins by Western blot analysis and its application for peroxynitrite-treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. promega.com [promega.com]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Using 7-Methyl-DL-tryptophan as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 7-Methyl-DL-tryptophan as an internal standard for the analysis of tryptophan, benchmarking its performance against commonly used alternatives. The information presented herein is supported by experimental data from various studies to aid in making informed decisions for your analytical workflows.
Introduction to Internal Standards in Mass Spectrometry
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including sample preparation, chromatography, and ionization, without interfering with its detection. The most common choices for internal standards in LC-MS applications are stable isotope-labeled (SIL) analogs of the analyte and structural analogs. SIL internal standards, such as Tryptophan-d5, are considered the gold standard due to their nearly identical physicochemical properties to the analyte. However, their cost can be a limiting factor. Structural analogs, like this compound, offer a more cost-effective alternative. This guide will delve into the comparative performance of these options.
Performance Comparison of Internal Standards for Tryptophan Analysis
The following tables summarize the performance characteristics of different internal standards used for the quantification of tryptophan by LC-MS/MS, compiled from various studies. It is important to note that the data presented for each internal standard is derived from different experimental setups and matrices, as indicated in the references.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Reference |
| 1-Methyl-L-tryptophan | L-Tryptophan | Human Serum | Not explicitly stated | Not explicitly stated | [1] |
| Amlodipine | Tryptophan | Not specified | 1.25 - 4000 | 0.55 | [2][3] |
| Tryptophan-d8 | Tryptophan | Human Serum | 0.1 - 500 µM | 0.01 µM | [4] |
| ¹³C-¹⁵N Labeled Tryptophan | Tryptophan | Various (Plant, Food, Feed) | 0.5 - 40 µM | 0.06 µM | [5][6][7] |
Table 2: Precision and Accuracy
| Internal Standard | Analyte | Matrix | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| 1-Methyl-L-tryptophan | L-Tryptophan | Human Serum | 2.85 - 9.29 | Not specified | 95.8 - 113 | [1] |
| Amlodipine | Tryptophan | Not specified | 0.3 - 3.4 | 0.4 - 8.9 | Not specified | [2][3] |
| Tryptophan-d8 | Tryptophan | Human Serum | < 15 | < 15 | Within 15% of nominal value | [4] |
| ¹³C-¹⁵N Labeled Tryptophan | Tryptophan | Various (Plant, Food, Feed) | Not specified | Not specified | 90 - 100 | [7] |
| 3-Nitro-L-tyrosine | Tryptophan | Mouse Plasma & Brain, Human Plasma & CSF | < 5 | < 6.5 | 82.5 - 116 | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for tryptophan analysis using different types of internal standards.
Protocol 1: Tryptophan Analysis using a Structural Analog (1-Methyl-L-tryptophan)
This protocol is based on the method described for the analysis of L-tryptophan in human serum using 1-methyl-L-tryptophan as the internal standard.[1]
Sample Preparation:
-
To 10 µL of human serum, add the internal standard solution (1-methyl-L-tryptophan).
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for tryptophan and 1-methyl-L-tryptophan.
Protocol 2: Tryptophan Analysis using a Stable Isotope-Labeled Internal Standard (Tryptophan-d8)
This protocol is adapted from a method for quantifying tryptophan and its metabolites in human serum using Tryptophan-d8 as the internal standard.[4]
Sample Preparation:
-
To 200 µL of serum, add 500 µL of 0.1% formic acid containing the Tryptophan-d8 internal standard.
-
Vortex to mix.
-
Proceed with solid-phase extraction (SPE) or a simple protein precipitation step.
-
Evaporate the eluate or supernatant and reconstitute in the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: C18 column.
-
Mobile Phase: A binary gradient consisting of solvent A (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) in water) and solvent B (methanol).
-
Mass Spectrometry: ESI+ with MRM detection for the specific transitions of tryptophan and Tryptophan-d8.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical relationship in choosing an internal standard.
Caption: A typical workflow for quantitative analysis of tryptophan using an internal standard by LC-MS/MS.
Caption: Decision tree for selecting an internal standard for tryptophan analysis.
Conclusion
The choice of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts the quality of the analytical data. While stable isotope-labeled internal standards like Tryptophan-d5 remain the gold standard for accuracy and precision, structural analogs such as this compound (and its close relative, 1-Methyl-L-tryptophan for which data is available) can provide a reliable and cost-effective alternative. The experimental data compiled in this guide demonstrates that with careful method validation, structural analogs can yield acceptable performance in terms of linearity, precision, and accuracy. Researchers should weigh the specific requirements of their assay, including desired level of accuracy, budget constraints, and the complexity of the sample matrix, when selecting the most appropriate internal standard for their tryptophan analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fluorescent Properties of Methylated Tryptophans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the fluorescent properties of three methylated tryptophan derivatives: 1-methyltryptophan, 5-methyltryptophan, and 7-methyltryptophan. Understanding the distinct fluorescent characteristics of these analogs is crucial for their application as intrinsic probes in studying protein structure, dynamics, and drug interactions. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations to illustrate experimental workflows.
Introduction
Tryptophan is a naturally fluorescent amino acid widely utilized as an intrinsic probe in biophysical studies.[1] Methylation at different positions on the indole (B1671886) ring of tryptophan can significantly alter its photophysical properties, offering a toolkit of fluorescent probes with tailored characteristics. These modifications can influence the quantum yield, fluorescence lifetime, and the excitation and emission maxima, providing researchers with tools to investigate specific molecular environments with enhanced sensitivity and resolution. This guide focuses on a comparative analysis of 1-methyl-, 5-methyl-, and 7-methyltryptophan to aid in the selection of the most suitable probe for specific research applications.
Comparative Fluorescent Properties
The fluorescent properties of methylated tryptophans are sensitive to the position of the methyl group on the indole ring and the surrounding solvent environment. The following table summarizes the key photophysical parameters for 1-methyltryptophan, 5-methyltryptophan, and 7-methyltryptophan, along with unsubstituted L-tryptophan for reference. Please note that the presented values are collated from various studies and may have been measured under slightly different experimental conditions.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent |
| L-Tryptophan | ~280 | ~350 | ~0.14 | 2.715 | Water |
| 1-Methyl-L-tryptophan | Data not available | Data not available | Data not available | Data not available | |
| 5-Methyl-L-tryptophan | ~285 | ~355 | 0.10 - 0.27 | Data not available | Alcohols |
| 7-Methyl-L-tryptophan | ~280 | ~350 | Data not available | Data not available |
Experimental Protocols
Accurate determination of the fluorescent properties of methylated tryptophans requires precise experimental procedures. Below are detailed methodologies for key experiments.
Sample Preparation
Proper sample preparation is critical to obtain reliable and reproducible fluorescence data.
-
Purity: Ensure the methylated tryptophan analogs are of high purity (≥98%).
-
Solvent: Use spectroscopic grade solvents to minimize background fluorescence. The choice of solvent can significantly impact the fluorescent properties. For comparative studies, it is essential to use the same solvent for all analogs. Common solvents include water, phosphate-buffered saline (PBS), and various alcohols.
-
Concentration: Prepare stock solutions of the tryptophan analogs in the chosen solvent. For fluorescence measurements, prepare dilute solutions (typically in the micromolar range) to avoid inner filter effects. The absorbance of the sample at the excitation wavelength should generally be kept below 0.1 in a 1 cm path length cuvette.
-
Degassing: For measurements of fluorescence lifetimes and quantum yields, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution.
Measurement of Absorption Spectra
The absorption spectrum is necessary to determine the optimal excitation wavelength and for quantum yield calculations.
-
Instrumentation: Use a UV-Visible spectrophotometer.
-
Procedure:
-
Record a baseline spectrum of the solvent in a quartz cuvette.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is a key parameter.
-
Measurement of Fluorescence Spectra
Fluorescence emission and excitation spectra provide crucial information about the fluorophore.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission.
-
Scan the excitation monochromator over a range of shorter wavelengths.
-
The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum absorption.
-
Scan the emission monochromator over a range of longer wavelengths.
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of fluorescence. The comparative method using a well-characterized standard is commonly employed.
-
Standard: Select a standard with a known quantum yield and similar absorption and emission properties to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).
-
Procedure:
-
Prepare a series of dilutions of both the standard and the sample.
-
Measure the absorbance at the excitation wavelength for each solution.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical instrument settings for both standard and sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.
-
-
Measurement of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED).
-
Detect the emitted single photons using a sensitive detector.
-
Measure the time delay between the excitation pulse and the arrival of the photon.
-
Build a histogram of the arrival times.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time, typically with one or more exponential functions.
-
Visualizations
Experimental Workflow for Fluorescence Characterization
The following diagram illustrates the general workflow for characterizing the fluorescent properties of methylated tryptophan analogs.
Experimental workflow for fluorescence characterization.
Signaling Pathway: Tryptophan Fluorescence Quenching
This diagram illustrates the principle of fluorescence quenching, a common application of tryptophan analogs in studying molecular interactions.
Principle of tryptophan fluorescence quenching.
References
A Comparative Guide to Isotopic Labeling of 7-Methyl-DL-tryptophan for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled 7-Methyl-DL-tryptophan with alternative tracers for studying tryptophan metabolism. The information presented herein is intended to assist researchers in selecting the most appropriate tracer for their specific experimental needs, with a focus on quantitative data, detailed methodologies, and clear visual representations of key concepts.
Introduction to this compound as a Tracer
This compound is an analog of the essential amino acid L-tryptophan. Tryptophan is a precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin (B10506) and metabolites of the kynurenine (B1673888) pathway.[1] Dysregulation of tryptophan metabolism has been implicated in a variety of pathological conditions, including cancer and neurological disorders.[1][2] As a key precursor for the biosynthesis of several non-ribosomal peptide antibiotics, this compound also plays a significant role in the synthesis of high-efficiency antibacterial agents.[3]
Isotopically labeled this compound can serve as a valuable tracer to investigate the in vivo activity of metabolic pathways involving tryptophan. The methyl group at the 7-position of the indole (B1671886) ring can alter its metabolic fate compared to native tryptophan, potentially offering unique advantages for specific research applications.
Isotopic Labeling of this compound
While specific protocols for the isotopic labeling of this compound are not extensively documented in publicly available literature, synthesis strategies can be inferred from established methods for labeling tryptophan and its analogs. The choice of isotope depends on the intended application and detection methodology.
Stable Isotope Labeling (²H, ¹³C, ¹⁵N):
-
Deuterium (B1214612) (²H) Labeling: Deuteration can be achieved through methods like Pt/C-catalyzed hydrogen-deuterium exchange in D₂O.[4] This approach has been used to deuterate tryptophan and other amino acids.[4] The increased mass due to deuterium incorporation can be detected by mass spectrometry.
-
Carbon-13 (¹³C) Labeling: ¹³C-labeled precursors can be incorporated during the chemical synthesis of this compound. For instance, ¹³C-labeled indole derivatives could be used as starting materials.[5] Enzymatic synthesis methods also offer a route to specific ¹³C labeling.[6]
-
Nitrogen-15 (¹⁵N) Labeling: Similar to ¹³C labeling, ¹⁵N can be introduced through the use of ¹⁵N-labeled starting materials in either chemical or enzymatic synthesis routes.
Radioisotope Labeling (¹¹C, ¹⁸F):
-
Carbon-11 (¹¹C) Labeling: For Positron Emission Tomography (PET) imaging, ¹¹C (half-life ≈ 20 minutes) can be introduced via methylation of a suitable precursor with [¹¹C]methyl iodide.[7] This method is well-established for the synthesis of α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT).[7]
-
Fluorine-18 (¹⁸F) Labeling: The longer half-life of ¹⁸F (≈ 110 minutes) makes it a more practical choice for PET studies.[7][8] Direct radiofluorination of the indole ring of tryptophan derivatives has been successfully demonstrated and could be adapted for this compound.[9][10]
Comparison with Alternative Tracers
The selection of a tracer for studying tryptophan metabolism depends on the specific pathway of interest and the research question. Here, we compare isotopically labeled this compound with two common alternatives: isotopically labeled L-tryptophan and α-methyl-L-tryptophan (AMT).
| Feature | Isotopically Labeled this compound | Isotopically Labeled L-Tryptophan | Isotopically Labeled α-methyl-L-tryptophan (AMT) |
| Primary Use | Potential tracer for altered tryptophan metabolism pathways. | Direct measurement of flux through native metabolic pathways (serotonin, kynurenine, protein synthesis).[11] | Primarily used to measure serotonin synthesis capacity and study the kynurenine pathway in pathological states.[11][12][13] |
| Metabolic Fate | Likely metabolized by tryptophan-degrading enzymes, but potentially at different rates than native tryptophan. Not incorporated into proteins. | Follows all natural metabolic routes of tryptophan, including incorporation into proteins.[13] | Not incorporated into proteins. Its metabolite, α-methyl-serotonin, is not a substrate for monoamine oxidase (MAO), leading to its trapping in the brain.[13][14] |
| Detection Method | Mass Spectrometry (stable isotopes), PET (radioisotopes). | Mass Spectrometry (stable isotopes), PET (radioisotopes). | Primarily PET with ¹¹C or ¹⁸F labeling.[7][15] |
| Advantages | The 7-methyl group may alter enzyme specificity, potentially allowing for the study of specific enzyme isoforms or disease states. | Directly traces the fate of the natural substrate, providing a direct measure of metabolic rates. | Well-characterized for PET imaging of the serotonin system. The trapping mechanism simplifies kinetic modeling.[14][16] |
| Limitations | Metabolic pathways are not as well-characterized as for tryptophan or AMT. Synthesis of labeled compounds is not commercially established. | Incorporation into proteins can complicate the interpretation of data for metabolic flux analysis. | As an analog, it may not perfectly reflect the kinetics of native tryptophan. Its metabolism can be altered in pathological conditions, affecting data interpretation.[13] |
Experimental Protocols
General Protocol for In Vivo Tracer Study with Stable Isotopes
This protocol provides a general workflow for a tracer study using a stable isotope-labeled compound like [¹³C₁₁]-7-Methyl-DL-tryptophan, followed by mass spectrometry analysis.
-
Tracer Administration: The isotopically labeled tracer is administered to the subject, typically via intravenous infusion. A primed-continuous infusion is often used to achieve a steady-state concentration of the tracer in the plasma.
-
Sample Collection: Blood samples are collected at baseline and at multiple time points during and after the tracer infusion. Tissue biopsies can also be collected at the end of the study if ethically and practically feasible.
-
Sample Preparation:
-
Plasma is separated from whole blood by centrifugation.
-
Proteins in plasma or tissue homogenates are precipitated (e.g., with an acid).
-
The supernatant containing the amino acids and their metabolites is collected.
-
For protein-bound tryptophan analysis, the protein pellet can be subjected to alkaline hydrolysis to release the amino acids.[17]
-
-
LC-MS/MS Analysis:
-
The prepared samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
A C18 column is commonly used for the separation of tryptophan and its metabolites.[18]
-
The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the unlabeled (tracee) and labeled (tracer) forms of this compound and its metabolites.[18]
-
-
Data Analysis: The isotopic enrichment (the ratio of tracer to tracee) in the plasma and/or tissue is used to calculate kinetic parameters, such as the rate of appearance (Ra) and disappearance (Rd) of the compound, which reflect its metabolic flux.
General Protocol for PET Imaging with Radiolabeled Tracers
This protocol outlines the key steps for a PET imaging study using a radiolabeled tryptophan analog like [¹¹C]AMT. A similar protocol would be applicable for a radiolabeled this compound.
-
Subject Preparation: The subject is typically fasted for a few hours before the scan. For brain imaging studies, a head-holder is used to minimize movement. In some cases, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor like carbidopa (B1219) is administered to reduce peripheral metabolism of the tracer.[12]
-
Radiotracer Injection: The radiotracer is injected intravenously as a bolus.
-
Dynamic PET Scanning: Dynamic image acquisition starts simultaneously with the injection and continues for a predefined period (e.g., 60-90 minutes).[16] This allows for the measurement of the tracer's concentration in different tissues over time.
-
Arterial Blood Sampling: To determine the input function (the concentration of the radiotracer in the arterial plasma over time), arterial blood samples are collected frequently during the scan.
-
Image Reconstruction and Analysis:
-
The dynamic PET data are reconstructed into a series of images.
-
Regions of interest (ROIs) are drawn on the images corresponding to specific anatomical structures.
-
The time-activity curves (TACs) for each ROI are generated.
-
-
Kinetic Modeling: The tissue TACs and the arterial input function are fitted to a compartmental model (e.g., a three-compartment model) to estimate kinetic parameters like the tracer transport rates (K₁, k₂) and the rate of trapping or metabolism (k₃).[16] The Patlak plot is a graphical analysis method that can also be used to determine the net uptake rate constant (K-complex).[16]
Visualizations
Caption: Major metabolic pathways of tryptophan.
Caption: General workflow for a tracer study.
Caption: Comparison of tracer properties.
References
- 1. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective 13C labeling of histidine and tryptophan using ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents [thno.org]
- 10. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 7-Methyl-DL-tryptophan and 5-Methyl-DL-tryptophan: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-DL-tryptophan and 5-methyl-DL-tryptophan are synthetic analogs of the essential amino acid L-tryptophan. Given their structural similarity to tryptophan, they are potential modulators of the key metabolic pathways that utilize tryptophan as a substrate. Two of the most important pathways in the context of drug development are the kynurenine (B1673888) pathway, primarily regulated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), and the serotonin (B10506) biosynthesis pathway, with Tryptophan Hydroxylase (TPH) as the rate-limiting enzyme.[1][2][3][4] The modulation of these pathways has significant implications for cancer immunotherapy and neuroscience.
Potential Biological Targets and Signaling Pathways
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway.[5][6] In the context of oncology, the upregulation of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[4][6] This creates an immune-tolerant environment that allows tumor cells to evade the host's immune system.[5][6] Consequently, inhibitors of IDO1 are actively being investigated as cancer immunotherapeutics.[5][7][8][9][10]
IDO1 Signaling Pathway
Figure 1: IDO1-mediated immune suppression pathway.
Tryptophan Hydroxylase (TPH)
Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin, a crucial neurotransmitter involved in the regulation of mood, sleep, and appetite.[3][11][12] TPH exists in two isoforms: TPH1, found primarily in the periphery (e.g., the gut and pineal gland), and TPH2, which is the predominant form in the brain.[3][13] Inhibition of TPH can modulate serotonin levels and is a therapeutic strategy for conditions such as carcinoid syndrome and certain psychiatric disorders.[12][14][15]
Serotonin Biosynthesis Pathway
Figure 2: The serotonin biosynthesis pathway.
Comparative Biological Efficacy (Hypothetical)
While direct comparative data is unavailable, we can hypothesize the potential inhibitory activities of this compound and 5-methyl-DL-tryptophan on IDO1 and TPH based on structure-activity relationships of other tryptophan analogs. Methylation on the indole (B1671886) ring of tryptophan can influence binding to the active sites of these enzymes. The position of the methyl group (C5 vs. C7) would likely result in different potencies and selectivities.
Table 1: Hypothetical Comparative Efficacy Data
| Compound | Target | Assay Type | Predicted IC50/Ki |
| This compound | IDO1 | Enzymatic Assay | To be determined |
| IDO1 | Cell-based Assay | To be determined | |
| TPH | Enzymatic Assay | To be determined | |
| 5-methyl-DL-tryptophan | IDO1 | Enzymatic Assay | To be determined |
| IDO1 | Cell-based Assay | To be determined | |
| TPH | Enzymatic Assay | To be determined |
Experimental Protocols for Direct Comparison
To definitively compare the biological efficacy of this compound and 5-methyl-DL-tryptophan, a series of enzymatic and cell-based assays should be conducted.
Proposed Experimental Workflow
Figure 3: Workflow for comparative efficacy testing.
Protocol 1: Cell-Free IDO1 Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of the test compounds on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate (B84403) Buffer (pH 6.5)
-
This compound and 5-methyl-DL-tryptophan
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Prepare serial dilutions of the test compounds (this compound and 5-methyl-DL-tryptophan) and the positive control in the assay buffer.
-
Add the recombinant IDO1 enzyme to the wells of a 96-well plate, followed by the addition of the test compound dilutions.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent to detect kynurenine.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of the test compounds to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound and 5-methyl-DL-tryptophan
-
Known IDO1 inhibitor as a positive control
-
96-well cell culture plate
-
Reagents for kynurenine detection as in Protocol 1
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of the test compounds and the positive control.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in Protocol 1.
-
Determine the cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxic effects.
-
Calculate the percentage of inhibition and the IC50 values.
Protocol 3: Tryptophan Hydroxylase (TPH) Enzymatic Inhibition Assay
This assay measures the inhibitory effect of the test compounds on TPH activity.
Materials:
-
Recombinant Human TPH1 or TPH2 Enzyme
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
HEPES buffer (pH 7.4)
-
This compound and 5-methyl-DL-tryptophan
-
Known TPH inhibitor (e.g., p-Chlorophenylalanine) as a positive control
-
HPLC system with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, BH4, DTT, and catalase.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add the recombinant TPH enzyme and the test compound dilutions to reaction tubes.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for a specified time.
-
Stop the reaction with perchloric acid.
-
Analyze the formation of 5-hydroxytryptophan (5-HTP) by HPLC with fluorescence detection.
-
Calculate the rate of reaction at different substrate and inhibitor concentrations to determine the inhibition constant (Ki).
Conclusion
While a direct comparison of the biological efficacy of this compound and 5-methyl-DL-tryptophan is not available in the current scientific literature, this guide provides the necessary framework for such an investigation. By targeting key enzymes in tryptophan metabolism, namely IDO1 and TPH, and employing the detailed experimental protocols provided, researchers can elucidate the comparative potency and selectivity of these compounds. The resulting data will be invaluable for drug development professionals in the fields of oncology and neuroscience.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. Melatonin - Wikipedia [en.wikipedia.org]
- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of IDO1, D-1-methyl-tryptophan (D-1MT), effectively increased EpCAM/CD3-bispecific BiTE antibody MT110 efficacy against IDO1hibreast cancer via enhancing immune cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 11. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tryptophan hydroxylase 1 and 5-HT7 receptor preferentially expressed in triple-negative breast cancer promote cancer progression through autocrine serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tryptophan hydroxylase inhibitor: Topics by Science.gov [science.gov]
- 15. Inhibition of tryptophan hydroxylase by (R)- and (S)-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines (salsolinols) - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for Studies Using 7-Methyl-DL-tryptophan: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the kynurenine (B1673888) pathway in disease, 7-Methyl-DL-tryptophan serves as a valuable tool for inhibiting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). Proper experimental design, including rigorous controls, is paramount to generating reproducible and interpretable data. This guide provides a comparative overview of essential control experiments for studies utilizing this compound, supported by experimental data and detailed protocols.
Understanding the Role of this compound
This compound is a synthetic analog of the essential amino acid L-tryptophan. Its primary mechanism of action is the competitive inhibition of IDO1, a key enzyme in the kynurenine pathway that catalyzes the conversion of tryptophan to N-formylkynurenine.[1] By blocking this initial and rate-limiting step, this compound can prevent the depletion of tryptophan and the production of downstream immunosuppressive metabolites, such as kynurenine. This makes it a compound of interest in immunology and oncology research, where IDO1 is often upregulated in the tumor microenvironment, contributing to immune evasion.[2][3]
Key Control Experiments and Alternatives
To ensure the specificity and validity of experimental findings with this compound, a panel of control experiments is essential. These controls help to distinguish the effects of IDO1 inhibition from off-target effects or experimental artifacts.
Vehicle Control
The most fundamental control is the use of a vehicle, the solvent in which this compound is dissolved. This control accounts for any effects the solvent itself may have on the experimental system.
-
Typical Vehicle: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound and other IDO inhibitors.[4]
-
Experimental Consideration: It is crucial to maintain the same final concentration of the vehicle across all experimental groups, including the untreated control.
Unmodified Substrate Control (L-Tryptophan)
Including L-tryptophan, the natural substrate of IDO1, serves as a baseline for normal enzyme activity and cellular function.
-
Purpose: Establishes the basal rate of tryptophan catabolism and allows for the assessment of how this compound alters this process.
-
Application: In cell-based assays, comparing the effects of this compound to a group supplemented with a physiological concentration of L-tryptophan can highlight the specific consequences of IDO1 inhibition versus general tryptophan availability.
Alternative IDO1 Inhibitors
Comparing the effects of this compound with other well-characterized IDO1 inhibitors helps to confirm that the observed phenotype is due to IDO1 inhibition.
-
Common Alternatives:
-
1-Methyl-DL-tryptophan (1-MT): A widely studied IDO inhibitor, available as D, L, and DL-racemic forms. The L-isomer is generally considered a more potent inhibitor of IDO1, while the D-isomer (Indoximod) may have off-target effects.[5][6][7]
-
Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that has been evaluated in clinical trials.[8][9]
-
Navoximod (NLG919): Another potent IDO1 inhibitor.[10]
-
Genetic Controls (IDO1 Knockout/Knockdown)
The most definitive way to attribute an observed effect to IDO1 is to use a system where IDO1 expression is genetically ablated.
-
In Vitro: Using cell lines in which the IDO1 gene has been knocked out (e.g., using CRISPR-Cas9) or its expression is silenced (e.g., using siRNA).
-
In Vivo: Employing IDO1 knockout (IDO1-/-) mice. If this compound has no effect in these mice compared to wild-type controls, it strongly suggests that its mechanism of action is IDO1-dependent.[5]
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its alternatives against IDO1. These values can vary depending on the assay conditions.
| Compound | Target(s) | Reported IC50/Ki | Notes |
| This compound | IDO1 | Micromolar range | A competitive inhibitor of IDO1. |
| 1-Methyl-L-tryptophan (L-1MT) | IDO1 | ~19 µM (cell-free), higher in cells | Considered the more active isomer for IDO1 inhibition.[7] |
| 1-Methyl-D-tryptophan (D-1MT/Indoximod) | IDO2 (preferentially), other targets | Not a direct IDO1 enzyme inhibitor | May act downstream of tryptophan depletion.[6][11] |
| Epacadostat (INCB024360) | IDO1 | Nanomolar range | A highly potent and selective IDO1 inhibitor.[9] |
| Navoximod (NLG919) | IDO1, TDO (dual) | IDO1: Nanomolar, TDO: Micromolar | A dual inhibitor of IDO1 and Tryptophan 2,3-dioxygenase.[10] |
Experimental Protocols
In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol describes a common method to assess the inhibitory potential of compounds on IDO1 activity in a cellular context.
Cell Line: Human ovarian cancer cell line SKOV-3 or cervical cancer cell line HeLa, which express IDO1 upon stimulation with interferon-gamma (IFNγ).[8][12]
Materials:
-
SKOV-3 or HeLa cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human IFNγ
-
L-Tryptophan
-
This compound and other inhibitors
-
Vehicle (e.g., DMSO)
-
Reagents for kynurenine measurement (e.g., Ehrlich's reagent or HPLC/LC-MS/MS)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing IFNγ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Prepare serial dilutions of this compound and control inhibitors in culture medium. Also, prepare a vehicle control.
-
Remove the IFNγ-containing medium and add the medium with the test compounds.
-
Add L-tryptophan to a final concentration of, for example, 100 µM.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant. This can be done colorimetrically with Ehrlich's reagent or more accurately with HPLC or LC-MS/MS.
-
Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
T-cell Proliferation Assay
This assay evaluates the functional immunological consequence of IDO1 inhibition.
Co-culture System: IDO1-expressing cancer cells (e.g., IFNγ-treated SKOV-3) and human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat cells.[8]
Materials:
-
IDO1-expressing cancer cells
-
PBMCs or Jurkat T-cells
-
T-cell proliferation dye (e.g., CFSE)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
This compound and control inhibitors
-
Flow cytometer
Procedure:
-
Label PBMCs or Jurkat cells with a proliferation dye according to the manufacturer's instructions.
-
Seed the IDO1-expressing cancer cells in a culture plate.
-
Add the labeled T-cells to the cancer cells to create a co-culture.
-
Add the T-cell activation stimulus.
-
Add this compound or control inhibitors at various concentrations. Include a vehicle control.
-
Incubate the co-culture for 3-5 days.
-
Harvest the T-cells and analyze their proliferation by flow cytometry. Proliferation is measured by the dilution of the proliferation dye.
-
Compare the T-cell proliferation in the presence of the inhibitors to the vehicle control.
Mandatory Visualizations
Caption: The Kynurenine Pathway and the site of action for IDO1/TDO inhibitors.
References
- 1. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 6. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 7. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering the Quantification of 7-Methyl-DL-tryptophan in Biological Samples: A Comparative Guide to Analytical Methodologies
A critical challenge in the quantitative analysis of 7-Methyl-DL-tryptophan is the current absence of established and validated methods in peer-reviewed literature. This guide provides a comprehensive comparison of the most promising analytical techniques, drawing parallels from methodologies developed for the parent compound, tryptophan, and its other derivatives. The information herein is intended to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating a quantitative assay for this specific amino acid derivative.
The primary analytical platforms suitable for the quantification of this compound in complex biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC offers a cost-effective and widely accessible option, LC-MS/MS provides superior sensitivity and selectivity, which is often crucial for bioanalytical applications.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on physicochemical properties, with detection via UV absorbance or fluorescence. | Separation based on physicochemical properties, with detection based on mass-to-charge ratio. |
| Specificity | Moderate to high, but susceptible to interference from co-eluting compounds with similar spectral properties. | Very high, as it relies on both the parent ion and specific fragment ions for identification. |
| Sensitivity | Generally in the low micromolar (µM) to high nanomolar (nM) range. | High, typically in the low nanomolar (nM) to picomolar (pM) range.[1] |
| Sample Preparation | Often requires more extensive cleanup to remove interfering substances.[2] | Can tolerate simpler sample preparation methods like protein precipitation due to high selectivity.[1] |
| Throughput | Can be lower due to longer run times required for complete separation of all components. | Higher throughput is possible with shorter run times due to the specificity of the detector. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Method Development | Can be more challenging to achieve baseline separation from all matrix components. | Method development can be faster, focusing on optimizing ionization and fragmentation. |
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. This protocol is based on established methods for tryptophan and its metabolites and should be validated for this compound.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d3).
-
Add 300 µL of ice-cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by infusing a standard solution. The precursor ion will be [M+H]+.
-
Internal Standard (e.g., this compound-d3): To be determined by infusing a standard solution.
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.[3]
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Simplified metabolic pathways of tryptophan, indicating the structural similarity to this compound.
References
- 1. Development of the Conditions for Direct Quantitative Determination of Amino Acids in Biologics by Hydrophilic Interaction HPLC | Semantic Scholar [semanticscholar.org]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the inhibitory activity of 7-Methyl-DL-tryptophan in enzymatic assays
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activities of several known compounds against key enzymes in the tryptophan metabolic pathway. It is important to note that no specific IC50 or Ki values for 7-Methyl-DL-tryptophan were found in the reviewed literature.
| Compound | Target Enzyme | Inhibition Metric (IC50/Ki) | Reference |
| Epacadostat (INCB24360) | IDO1 | IC50: ~10 nM | |
| 1-Methyl-D-tryptophan | IDO1 | Competitive Inhibitor | [1] |
| 1-Methyl-DL-tryptophan | IDO1 | Ki: 7-70 µM | [2] |
| 680C91 | TDO2 | IC50: ~0.55 µM | |
| PF-06845102 | TDO2 | IC50: 230 nM (enzymatic), 285 nM (cellular) | [3] |
| Fenclonine (PCPA) | Tryptophan Hydroxylase | Irreversible Inhibitor | [4] |
| Telotristat Ethyl | Tryptophan Hydroxylase | In vivo IC50: 0.028 µM | [4] |
| Rodatristat | TPH1, TPH2 | IC50: 33 nM (TPH1), 7 nM (TPH2) | [4] |
Signaling Pathway
The diagram below illustrates the major pathways of tryptophan metabolism, highlighting the key enzymes that are targets for inhibition.
Caption: Tryptophan metabolic pathways and key enzymes.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro enzymatic inhibition assay, a fundamental procedure for determining the inhibitory activity of a compound.
References
- 1. The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
Side-by-side comparison of D- and L-isomers of 7-methyl-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the D- and L-isomers of 7-methyl-tryptophan. While direct comparative experimental data for these specific enantiomers is limited in publicly available literature, this document synthesizes known information for each isomer and extrapolates potential differences based on studies of closely related tryptophan derivatives. This guide also includes detailed experimental protocols that can be employed to directly assess and compare the biological activities of D- and L-7-methyl-tryptophan.
Physicochemical Properties
The fundamental physicochemical properties of the 7-methyl-tryptophan isomers are expected to be identical, with the exception of their optical rotation.
| Property | D-7-Methyl-Tryptophan | L-7-Methyl-Tryptophan |
| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₂H₁₄N₂O₂[1] |
| Molecular Weight | 218.25 g/mol | 218.25 g/mol [1] |
| IUPAC Name | (2R)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | (2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid[1] |
| CAS Number | Not available | 33468-36-9[1] |
| Optical Rotation | Expected to be equal in magnitude but opposite in direction to the L-isomer. | No data available |
Biological Activity: A Comparative Overview
Direct comparative studies on the biological activities of D- and L-7-methyl-tryptophan are not readily found in the scientific literature. However, research on the stereoisomers of the closely related compound, 1-methyl-tryptophan, reveals significant differences in their biological functions, suggesting that the 7-methylated counterparts may also exhibit stereospecific activities.
Aryl Hydrocarbon Receptor (AHR) Activation:
Studies have shown that metabolites of tryptophan can act as ligands for the aryl hydrocarbon receptor (AHR), a transcription factor involved in regulating immune responses and cellular metabolism[2][3][4][5][6]. Notably, 1-methyl-D-tryptophan has been identified as an activator of the AHR pathway, which has been associated with bladder cancer progression. While it is plausible that D-7-methyl-tryptophan may also interact with the AHR, direct experimental evidence is lacking. The activity of L-7-methyl-tryptophan at the AHR is also unknown.
Enzyme Inhibition:
The L-isomer of 1-methyl-tryptophan is a more potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) than the D-isomer. IDO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and plays a role in immune tolerance. This stereospecific inhibition suggests that L-7-methyl-tryptophan could potentially be a more effective modulator of this pathway compared to its D-enantiomer.
Other Potential Biological Activities:
-
Antimicrobial Properties: Tryptophan residues are known to contribute to the activity of antimicrobial peptides[7]. The methylation at the 7-position of the indole (B1671886) ring could influence the lipophilicity and membrane-disrupting capabilities of peptides incorporating this amino acid, though differences between the D- and L-isomers in this context have not been explored.
-
Serotonin (B10506) Receptor Targeting: Derivatives of tryptophan are utilized in the design of pharmaceuticals targeting serotonin receptors[7]. It is conceivable that the stereochemistry of 7-methyl-tryptophan could influence its binding affinity and efficacy at these receptors.
Experimental Protocols
To facilitate direct comparison of the D- and L-isomers of 7-methyl-tryptophan, the following detailed experimental protocols are provided.
Aryl Hydrocarbon Receptor (AHR) Activation Assay
Objective: To determine and compare the ability of D- and L-7-methyl-tryptophan to activate the AHR signaling pathway.
Materials:
-
Hepa-1c1c7 murine hepatoma cells (or other suitable cell line expressing a functional AHR).
-
D-7-methyl-tryptophan and L-7-methyl-tryptophan.
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Luciferase reporter plasmid containing a DRE (dioxin response element) promoter.
-
Transfection reagent.
-
Luciferase assay kit.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture Hepa-1c1c7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Transfect the cells with the DRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of D-7-methyl-tryptophan, L-7-methyl-tryptophan, TCDD (positive control), or vehicle (DMSO as a negative control).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each treatment group relative to the vehicle control.
-
Plot the dose-response curves for D- and L-7-methyl-tryptophan and determine the EC₅₀ values.
-
In Vitro Indoleamine 2,3-Dioxygenase (IDO) Inhibition Assay
Objective: To assess and compare the inhibitory potency of D- and L-7-methyl-tryptophan on the IDO enzyme.
Materials:
-
Recombinant human IDO enzyme.
-
L-tryptophan (substrate).
-
D-7-methyl-tryptophan and L-7-methyl-tryptophan.
-
1-methyl-L-tryptophan (known inhibitor as a positive control).
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5, containing 20 mM ascorbate (B8700270) and 10 µM methylene (B1212753) blue).
-
Catalase.
-
Spectrophotometer.
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer, catalase, and IDO enzyme.
-
Prepare serial dilutions of D-7-methyl-tryptophan, L-7-methyl-tryptophan, and the positive control inhibitor.
-
-
Inhibition Assay:
-
In a 96-well plate, add the reaction mixture, the test compounds (or vehicle), and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Monitor the consumption of L-tryptophan or the formation of N-formylkynurenine over time by measuring the absorbance at a specific wavelength (e.g., 321 nm for kynurenine).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitors.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each isomer.
-
Visualizations
The following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by D-1-methyl-tryptophan.
Caption: General experimental workflow for the side-by-side comparison of D- and L-isomers.
Conclusion
While direct comparative data on the D- and L-isomers of 7-methyl-tryptophan is currently lacking, the established stereospecificity of related tryptophan derivatives strongly suggests that these enantiomers will exhibit distinct biological profiles. The provided experimental protocols offer a clear path for researchers to elucidate these differences. Further investigation into the comparative activity of D- and L-7-methyl-tryptophan at key targets such as the aryl hydrocarbon receptor and indoleamine 2,3-dioxygenase will be crucial in determining their potential therapeutic applications and advancing our understanding of the structure-activity relationships of methylated tryptophan analogs.
References
- 1. 7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan Metabolism Activates Aryl Hydrocarbon Receptor-Mediated Pathway To Promote HIV-1 Infection and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 7-Methyl-DL-tryptophan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 7-Methyl-DL-tryptophan are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. While a specific SDS for this compound may not always be readily available, data from structurally similar tryptophan analogs provide essential guidance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]
Handling:
-
Avoid generating dust.[1] Handle the solid material in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6]
-
Keep away from incompatible materials, such as strong oxidizing agents.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealable container for "Solid Chemical Waste: this compound."
-
Collect all unused or expired this compound and any contaminated materials (e.g., weighing paper, gloves, and wipers) in this container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Spill Management:
-
In the event of a minor spill, carefully sweep up the solid material, avoiding dust formation.[1]
-
Place the collected material into the designated waste container.
-
Clean the spill area with a damp cloth and dispose of the cloth as contaminated waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Container Labeling:
-
Ensure the waste container is accurately labeled with the full chemical name: "this compound."
-
Include the approximate quantity of the waste.
-
Note any potential hazards.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
Provide them with all necessary information about the waste material, including a copy of any available safety data.
-
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for aqueous solutions, were found in the available resources. Disposal procedures should be based on the precautionary principle of treating it as a potentially harmful chemical waste.
| Property | Value | Source Compound(s) |
| Physical State | Crystalline Powder | 5-Methyl-DL-tryptophan, alpha-Methyl-DL-tryptophan[1][2] |
| Appearance | Off-white | 5-Methyl-DL-tryptophan, alpha-Methyl-DL-tryptophan[1][2] |
| Stability | Stable under normal conditions | 5-Methyl-DL-tryptophan[1] |
| Incompatible Materials | Strong oxidizing agents | 5-Methyl-DL-tryptophan[1] |
Experimental Protocol: Selection of Plant Transformants
This compound can be used as a selective agent in plant transformation protocols. It is toxic to wild-type plant cells that are sensitive to feedback inhibition of anthranilate synthase. Transformed cells expressing a feedback-insensitive anthranilate synthase gene can survive and grow on a medium containing this compound.
Detailed Methodology:
-
Prepare Selection Medium:
-
Prepare a standard plant cell culture medium (e.g., Murashige and Skoog medium) supplemented with the appropriate hormones for callus induction or shoot regeneration.
-
Filter-sterilize a stock solution of this compound and add it to the autoclaved and cooled medium to a final concentration that has been predetermined to be effective for selection (e.g., 60-100 µM). The optimal concentration may vary depending on the plant species and tissue type.
-
-
Co-cultivation and Transfer to Selection Medium:
-
Following transformation (e.g., via Agrobacterium tumefaciens), co-cultivate the explants on a non-selective medium for 2-3 days to allow for T-DNA transfer and expression.
-
Transfer the explants to the selection medium containing this compound.
-
-
Subculture and Regeneration:
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Non-transformed cells will exhibit growth inhibition and eventually die, while transformed cells will proliferate and form calli or regenerate into shoots.
-
-
Rooting and Acclimatization:
-
Transfer the regenerated shoots to a rooting medium, which may or may not contain the selective agent.
-
Once roots have developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
-
Signaling Pathway Context: Tryptophan Metabolism
This compound is an analog of the essential amino acid tryptophan. Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and is primarily metabolized through the kynurenine (B1673888) pathway. The first and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).
As a tryptophan analog, this compound has the potential to interact with these enzymes, either as a substrate or as an inhibitor. However, specific data on the metabolism or inhibitory activity of this compound in these pathways are not extensively documented in the available literature. The diagram below illustrates the general tryptophan metabolic pathways.
References
Personal protective equipment for handling 7-Methyl-DL-tryptophan
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The minimum required PPE for handling 7-Methyl-DL-tryptophan is a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3][4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.[5][6][7]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face | Safety Goggles or Glasses | Must meet ANSI Z.87.1 standards to protect against dust particles and potential splashes.[8] Goggles are required for protection against liquid splashes.[2] |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing or dust generation.[2][5] | |
| Hand | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2][7] They should be removed immediately after chemical contact, followed by hand washing.[2] Consider double-gloving for added protection.[2] |
| Body | Laboratory Coat | Provides a necessary barrier to protect clothing and skin from accidental spills.[1][2] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation to prevent inhalation.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.[5]
2. Handling the Compound:
-
Always wear the full required PPE as detailed in the table above.
-
To prevent the generation of dust, handle the solid material carefully.[5][9][10] Use appropriate tools, like a spatula, for transferring the compound.[5]
-
Avoid direct contact with skin and eyes, and do not inhale the dust.[10][11]
-
Do not eat, drink, or smoke in the laboratory where chemicals are handled.[9][12] Wash hands thoroughly after handling the compound.[9][12]
3. In Case of Accidental Exposure or Spill:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and water. If irritation develops, seek medical attention.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Minor Spill: If you are trained to handle it, wear the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[1][5]
-
Major Spill: Evacuate the area and contact your institution's emergency response team.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1][5]
-
Waste Collection: All waste containing this compound, including contaminated gloves, weighing paper, and cleaning materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][5]
-
Do not dispose of this chemical down the drain or in regular trash.[1][5]
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[1][5] Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. westlab.com.au [westlab.com.au]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
